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Foundational

A Technical Guide to the Asymmetric Synthesis of (3S)-isopropylazetidine-2-carboxylic Acid: Strategies and Methodologies for Drug Discovery Professionals

Abstract (3S)-isopropylazetidine-2-carboxylic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its constrained four-membered ring and chiral centers offer a unique scaffold for the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(3S)-isopropylazetidine-2-carboxylic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its constrained four-membered ring and chiral centers offer a unique scaffold for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of this valuable building block. We will delve into retrosynthetic analysis, explore key synthetic methodologies with a focus on stereochemical control, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this unique motif into their discovery pipelines.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The incorporation of non-proteinogenic amino acids into peptide and small molecule drug candidates is a well-established strategy to overcome many of the limitations of their natural counterparts, such as poor metabolic stability and low bioavailability.[1][2] Azetidine-2-carboxylic acid, a four-membered ring homolog of proline, and its derivatives have emerged as particularly valuable scaffolds.[3][4] The strained azetidine ring imparts a rigid conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of substituents on the azetidine ring, such as the isopropyl group in (3S)-isopropylazetidine-2-carboxylic acid, allows for the exploration of specific interactions within a binding pocket, making it a valuable tool for structure-activity relationship (SAR) studies.

This guide will focus on the practical and stereocontrolled synthesis of the (3S)-isomer, a crucial aspect for ensuring target specificity and minimizing off-target effects in drug development.

Retrosynthetic Analysis: Devising a Path to the Target Molecule

A logical retrosynthetic analysis is paramount for designing an efficient and stereoselective synthesis. For (3S)-isopropylazetidine-2-carboxylic acid, several key disconnections can be envisioned, leading to different strategic approaches.

G target (3S)-isopropylazetidine-2-carboxylic acid int1 Protected (3S)-isopropylazetidine-2-carboxylate target->int1 Deprotection int2 Chiral γ-amino alcohol int1->int2 Intramolecular Cyclization (4-exo-tet) int3 Substituted β-amino acid int1->int3 [2+2] Cycloaddition or Ring Closing Metathesis int4 Azetine precursor int1->int4 Stereoselective Reduction/Functionalization start1 Chiral Pool (e.g., L-Valine) int2->start1 Reduction & Functional Group Interconversion start2 Achiral precursors + Chiral catalyst int3->start2 Asymmetric Alkylation/Addition int4->start2 Asymmetric Synthesis

Caption: Retrosynthetic analysis of (3S)-isopropylazetidine-2-carboxylic acid.

The primary strategies derived from this analysis are:

  • Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material that already contains the necessary stereocenter(s). L-valine is an attractive starting point due to the presence of the isopropyl group with the correct stereochemistry.

  • Asymmetric Catalysis: Introducing the desired stereochemistry through the use of a chiral catalyst on an achiral or racemic substrate. This can involve stereoselective alkylations, additions, or ring-forming reactions.

  • Substrate-Controlled Diastereoselective Synthesis: Employing a chiral auxiliary to direct the stereochemical outcome of a key reaction step.

Key Synthetic Strategies and Methodologies

This section will explore the practical implementation of the strategies outlined above, with a focus on the causality behind experimental choices and the mechanisms of stereochemical control.

Chiral Pool Approach from L-Valine

The use of naturally occurring L-amino acids as starting materials is a robust and cost-effective strategy for asymmetric synthesis.[5][] L-valine provides the isopropyl group with the desired (S)-stereochemistry at the future C3 position of the azetidine ring. The key challenge in this approach is the construction of the four-membered ring. A common strategy involves the intramolecular cyclization of a suitably functionalized γ-amino alcohol.

G cluster_0 Chiral Pool Synthesis Workflow A L-Valine B N-Protected L-Valinol A->B Reduction of COOH C γ-Amino-β-isopropyl-alcohol with leaving group at γ-position B->C Chain extension & functionalization D Protected (3S)-isopropylazetidine-2-methanol C->D Intramolecular Cyclization E Protected (3S)-isopropylazetidine-2-carboxylic acid D->E Oxidation F (3S)-isopropylazetidine-2-carboxylic acid E->F Deprotection

Caption: Workflow for the chiral pool synthesis of the target molecule from L-Valine.

Causality in Experimental Choices:

  • Protection Strategy: The amine and alcohol functionalities must be appropriately protected to prevent side reactions during the chain extension and cyclization steps. A Boc (tert-butyloxycarbonyl) group is commonly used for the amine due to its stability under a range of conditions and its facile removal under acidic conditions.

  • Cyclization Precursor: The intramolecular cyclization to form the azetidine ring is a critical step. This is typically achieved by converting the γ-hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by base-promoted intramolecular nucleophilic substitution by the nitrogen atom. This is a 4-exo-tet cyclization, which is generally kinetically favored.

Asymmetric Alkylation of Azetidin-2-one Derivatives

An alternative strategy involves the stereoselective alkylation of an enolate derived from a protected azetidin-2-one. This approach builds the desired stereocenter on a pre-formed four-membered ring.

Experimental Workflow:

  • Synthesis of N-protected azetidin-2-one: This can be achieved through various methods, including the [2+2] cycloaddition of an isocyanate with an appropriate alkene.

  • Enolate Formation: The α-proton of the azetidin-2-one is deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature to form the corresponding lithium enolate.

  • Stereoselective Alkylation: The enolate is then reacted with an isopropyl halide (e.g., isopropyl iodide or bromide). The stereochemical outcome of this step can be controlled by the use of a chiral auxiliary on the nitrogen atom or by the addition of a chiral ligand.

  • Hydrolysis and Deprotection: The resulting 3-isopropylazetidin-2-one is then hydrolyzed to the corresponding amino acid, followed by removal of the N-protecting group.

Catalytic Asymmetric Synthesis via Azetine Intermediates

Modern catalytic methods offer elegant and efficient routes to chiral heterocycles. A promising, though less explored for this specific target, approach involves the asymmetric functionalization of an azetine precursor. For example, a copper-catalyzed asymmetric boryl allylation of an azetine could potentially be adapted to install the isopropyl group and the carboxylic acid precursor with high enantioselectivity.[7]

G cluster_1 Asymmetric Catalysis Workflow G Azetine Precursor J 2,3-Disubstituted Azetidine G->J H Chiral Copper Catalyst H->J I Borylating & Alkylating Reagents I->J K Functional Group Transformation J->K L (3S)-isopropylazetidine-2-carboxylic acid K->L

Caption: Conceptual workflow for an asymmetric catalytic approach.

This strategy offers the advantage of building both stereocenters in a single, highly controlled step. However, the synthesis of the requisite azetine precursor and the optimization of the catalytic reaction for the specific isopropyl substituent would require significant developmental work.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related azetidine-2-carboxylic acid derivatives and have been adapted for the synthesis of (3S)-isopropylazetidine-2-carboxylic acid.

Protocol 1: Synthesis from L-Valine (Chiral Pool Approach)

Step 1: N-Boc-L-Valinol

  • To a solution of L-valine (1 equiv.) in a mixture of dioxane and 1N sodium hydroxide, add di-tert-butyl dicarbonate (1.1 equiv.) at room temperature.

  • Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-valine.

  • Dissolve the crude N-Boc-L-valine in anhydrous THF and cool to 0 °C.

  • Add borane-dimethyl sulfide complex (1.2 equiv.) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with methanol and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-Boc-L-valinol.

Step 2: N-Boc-γ-tosyloxy-β-isopropyl-propylamine

  • Dissolve N-Boc-L-valinol (1 equiv.) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 equiv.) followed by p-toluenesulfonyl chloride (1.2 equiv.).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which can be used in the next step without further purification.

Step 3: N-Boc-(3S)-isopropylazetidine-2-methanol

  • Dissolve the crude tosylate from the previous step in anhydrous DMF.

  • Add potassium carbonate (2.0 equiv.) and heat the mixture to 80-90 °C overnight.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield N-Boc-(3S)-isopropylazetidine-2-methanol.

Step 4: N-Boc-(3S)-isopropylazetidine-2-carboxylic acid

  • Dissolve N-Boc-(3S)-isopropylazetidine-2-methanol (1 equiv.) in a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add sodium periodate (4.0 equiv.) and a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours until the starting material is consumed.

  • Quench the reaction with isopropanol and filter through a pad of celite.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to give crude N-Boc-(3S)-isopropylazetidine-2-carboxylic acid.

Step 5: (3S)-isopropylazetidine-2-carboxylic acid

  • Dissolve the crude N-Boc protected acid in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (3S)-isopropylazetidine-2-carboxylic acid.

  • The free amino acid can be obtained by ion-exchange chromatography.

Characterization and Analysis

The successful synthesis of (3S)-isopropylazetidine-2-carboxylic acid and its intermediates should be confirmed by a suite of analytical techniques.

Technique Purpose
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation of stereochemistry (via NOE experiments).
Mass Spectrometry (HRMS) Determination of the exact mass and molecular formula.
Chiral HPLC/GC Determination of enantiomeric excess (ee%).
Optical Rotation Measurement of the specific rotation to confirm the enantiomeric form.

Conclusion and Future Perspectives

The asymmetric synthesis of (3S)-isopropylazetidine-2-carboxylic acid is a challenging yet rewarding endeavor for medicinal chemists. The chiral pool approach from L-valine represents a reliable and scalable route. Asymmetric catalytic methods, while currently less developed for this specific target, hold immense promise for future synthetic innovations, potentially offering more convergent and efficient pathways. The methodologies and protocols detailed in this guide provide a solid foundation for the synthesis of this valuable building block, enabling its broader application in the discovery of next-generation therapeutics.

References

  • Fichtner, F., et al. (2017). Non-proteinogenic amino acids: applications in drug discovery and protein engineering. Chemical Society Reviews, 46(22), 6815-6846. Available at: [Link]

  • Felnagle, E. A., et al. (2008). NRPS-PKS: a knowledge base for nonribosomal peptide synthetase and polyketide synthase pathways. Nucleic Acids Research, 36(Database issue), D1280–D1286. Available at: [Link]

  • Xu, Y., et al. (2020). Recent advances in the discovery and biosynthesis of non-ribosomal peptides. Molecules, 25(3), 639. Available at: [Link]

  • D'Este, M., et al. (2018). Industrial Production of Amino Acids by Fermentation. In Biotechnology of Amino Acids (pp. 1-27). Springer, Cham. Available at: [Link]

  • Miller, J. A., & Nguyen, S. T. (2005). The Enantioselective Synthesis of Conformationally Constrained Cyclic β-Amino Acids. Mini-Reviews in Organic Chemistry, 2(1), 39-45. Available at: [Link]

  • Maruoka, K., et al. (2010). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Chemical Science, 1(1), 124-127. Available at: [Link]

  • Metcalf, B. W., & Casara, P. (1985). Biosynthetic pathways to nonproteinogenic α-amino acids. Chemical Reviews, 85(3), 159-183. Available at: [Link]

  • O'Donnell, M. J. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3045-3066. Available at: [Link]

  • Alcaide, B., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(20), 7858-7865. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • De Kimpe, N., et al. (1992). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Journal of Medicinal Chemistry, 35(19), 3568-3574. Available at: [Link]

  • Pronina, Y. A., et al. (2025). Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. ResearchGate. Request PDF available at: [Link]

  • Lee, S., & Lee, Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. Available at: [Link]

  • Futamura, T., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(1), 159-162. Available at: [Link]

  • Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(42), 5802-5803. Available at: [Link]

  • Aspinall, I. H., et al. (1993). Asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid. Journal of the Chemical Society, Chemical Communications, (14), 1179-1180. Available at: [Link]

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Exploratory

Preparation of Enantiopure 3-Substituted L-Azetidine-2-Carboxylic Acid Analogs: A Technical Guide

Executive Summary Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a highly constrained homologue of proline. In medicinal chemistry and protein engineering, enantiopure 3-substituted Aze analogs a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a highly constrained homologue of proline. In medicinal chemistry and protein engineering, enantiopure 3-substituted Aze analogs are critical building blocks. They act as conformational restrictors, predictably inducing β-turns in peptidomimetics and enhancing the metabolic stability of drug candidates. However, the synthesis of these 4-membered nitrogen heterocycles is notoriously difficult due to high ring strain (~26 kcal/mol) and challenging stereocontrol.

This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the preparation of enantiopure 3-substituted L-Aze analogs, focusing on chiral pool derivation, asymmetric organometallic reduction, and hydrazone-mediated catalysis.

Mechanistic Principles & Strategic Approaches

The fundamental challenge in synthesizing 3-substituted azetidines lies in overcoming the thermodynamic and kinetic barriers of the 4-exo-tet cyclization . According to Baldwin's rules, while 4-exo-tet ring closures are favored over 4-endo-tet, they still suffer from an unfavorable entropy of activation ( ΔS‡ ) compared to 3-, 5-, or 6-membered rings.

To force cyclization, chemists must employ conformational pre-organization . By installing bulky protecting groups (such as the 9-phenylfluorenyl, or PhF group) on the nitrogen atom, the degrees of freedom in the acyclic precursor are severely restricted. This leverages the Thorpe-Ingold effect, bringing the reactive centers into proximity and lowering the activation energy for ring closure.

Logic L1 High Ring Strain (~26 kcal/mol) L6 Successful 4-Exo-Tet Cyclization L1->L6 Inhibits L2 Unfavorable Entropy (ΔS‡) L2->L6 Inhibits L3 Bulky Protecting Group (e.g., PhF) L4 Conformational Pre-organization L3->L4 Induces L5 Thorpe-Ingold Effect L3->L5 Promotes L4->L6 Overcomes Barrier L5->L6 Overcomes Barrier

Caption: Logical relationship of steric factors overcoming thermodynamic barriers in 4-exo-tet cyclization.

The Chiral Pool Approach (Aspartic Acid Derivation)

The most robust method for synthesizing 3-substituted Aze analogs relies on the chiral pool, specifically starting from L-aspartic acid. As demonstrated by, the synthesis involves the regioselective allylation of an α -tert-butyl β -methyl N -(PhF)aspartate intermediate. The bulky PhF group serves a dual purpose: it prevents the epimerization of the α -stereocenter under strongly basic conditions and provides steric shielding that directs the incoming allyl group, ensuring high trans-diastereoselectivity[1].

ChiralPool N1 L-Aspartic Acid (Chiral Pool) N2 PhF Protection & Regioselective Allylation N1->N2 Steric Shielding N3 Selective ω-Carboxylate Reduction N2->N3 DIBAL-H / BH3 N4 Primary Alcohol Tosylation N3->N4 TsCl, DMAP N5 Base-Promoted Intramolecular N-Alkylation N4->N5 4-Exo-Tet Cyclization N6 Enantiopure 3-Allyl-Aze (Key Intermediate) N5->N6 High de/ee

Caption: Chiral pool synthesis workflow for 3-substituted azetidine-2-carboxylic acids.

Asymmetric Organometallic Reduction

A modern alternative to the chiral pool is the de novo synthesis of the azetidine ring via organometallic pathways, followed by metal-catalyzed asymmetric reduction. developed a route utilizing unsaturated 2-azetinylcarboxylic acids. These precursors undergo asymmetric hydrogenation using chiral Ruthenium or Palladium complexes. The resulting enantioenriched saturated azetidines are subsequently resolved to >99% enantiomeric excess (ee) via peptide coupling[2].

AsymReduction M1 Organometallic Precursor M2 Unsaturated 2-Azetinyl- carboxylic Acid M1->M2 Organometallic Addition M3 Metal-Catalyzed Asymmetric Reduction M2->M3 Chiral Ru/Pd, H2 M4 Enantioenriched Saturated Aze M3->M4 Stereoselective M5 Peptide Coupling (Chiral Resolution) M4->M5 L-Phe-O-i-Pr M6 Enantiopure 3-Substituted Aze Derivative M5->M6 >99% ee

Caption: Metal-catalyzed asymmetric reduction pathway for Aze derivatives.

SAMP/RAMP Hydrazone Methodology

For highly functionalized analogs, the SAMP/RAMP-hydrazone methodology provides an elegant asymmetric synthesis route. demonstrated that 1,3-amino alcohols can be synthesized by α -hydroxymethylation/1,2-addition of aldehyde SAMP/RAMP-hydrazones. Subsequent N−N bond cleavage and cyclization yield 3-substituted azetidine-2-carboxylic acids with virtually complete diastereo- and enantioselectivity ( de≥96% , ee≥96% )[3].

Quantitative Stereochemical Data

The table below summarizes the yield and stereochemical purity of the primary synthetic strategies. The choice of method depends on the desired substitution pattern and the required scale.

Synthetic StrategyKey IntermediateCatalyst / ReagentYield (%)Stereochemical PurityReference
Chiral Pool (Aspartic Acid) PhF-Protected AspartateKHMDS (Cyclization)45–60>98% de[1][1]
Asymmetric Reduction 2-Azetinylcarboxylic acidChiral Ru/Pd Complex70–8592% ee (99% post-res)[2][2]
SAMP/RAMP Hydrazone 1,3-Amino alcoholSAMP Hydrazone50–75 96% ee, 96% de[3][3]

Step-by-Step Experimental Protocols (Self-Validating)

To ensure high reproducibility and scientific integrity, the following protocols incorporate Validation Checkpoints . These checkpoints act as intrinsic quality control gates, ensuring that intermediates are structurally sound before proceeding to highly sensitive steps.

Protocol A: Chiral Pool Synthesis of 3-Allyl-Aze (via Aspartic Acid)

Step 1: Regioselective Allylation

  • Dissolve α -tert-butyl β -methyl N -(PhF)aspartate (1.0 eq) in anhydrous THF under an Argon atmosphere. Cool to -78°C.

  • Dropwise add LiHMDS (1.1 eq, 1.0 M in THF). Stir for 45 minutes to ensure complete enolate formation.

  • Add allyl bromide (1.2 eq) dropwise. Maintain at -78°C for 2 hours, then slowly warm to room temperature.

  • Validation Checkpoint 1: Analyze the crude mixture via 1 H NMR. The appearance of multiplet signals at 5.7 ppm (olefinic CH) and 5.0 ppm (terminal CH2​ ) confirms allylation. The bulky PhF group ensures the trans isomer is the exclusive product ( >98% de).

Step 2: Selective ω -Carboxylate Reduction

  • Dissolve the allylated intermediate in anhydrous THF at -20°C.

  • Add DIBAL-H (2.5 eq, 1.0 M in hexanes) dropwise. Stir for 2 hours.

  • Quench carefully with saturated aqueous Rochelle's salt and stir vigorously until two clear phases form.

  • Validation Checkpoint 2: TLC analysis (Hexanes/EtOAc 3:1) should show the complete disappearance of the starting material. 1 H NMR must show the disappearance of the methyl ester singlet (~3.6 ppm) and the emergence of a primary alcohol multiplet (~3.5-3.7 ppm).

Step 3: Tosylation and 4-Exo-Tet Cyclization

  • Dissolve the primary alcohol in anhydrous DCM. Add Et3​N (3.0 eq), DMAP (0.1 eq), and TsCl (1.5 eq) at 0°C. Stir for 4 hours.

  • Validation Checkpoint 3: Isolate a small aliquot. 1 H NMR must show the tosyl methyl singlet at ~2.4 ppm. Do not proceed if unreacted primary alcohol remains, as it will cause side reactions in the next step.

  • To the crude tosylate in anhydrous THF at 0°C, add KHMDS (1.2 eq, 0.5 M in toluene) dropwise. Stir for 1 hour.

  • Quench with saturated NH4​Cl , extract with EtOAc, and purify via flash chromatography.

  • Validation Checkpoint 4: The successful 4-exo-tet closure is confirmed by the disappearance of the tosylate aromatic signals and the distinct upfield shift of the azetidine ring protons in 1 H NMR (typically ~3.2-4.0 ppm for the CH2​ adjacent to nitrogen).

Protocol B: Metal-Catalyzed Asymmetric Reduction

Step 1: Asymmetric Hydrogenation

  • Load the unsaturated 2-azetinylcarboxylic acid derivative (1.0 eq) and a chiral Ruthenium catalyst (e.g., Ru(OAc)2((S)-BINAP), 0.05 eq) into a high-pressure reaction vessel.

  • Purge the vessel with Argon, then with H2​ gas.

  • Pressurize to 50 atm H2​ and stir at 50°C for 24 hours in anhydrous MeOH.

  • Validation Checkpoint 1: Monitor conversion via chiral HPLC. The starting material peak should be fully consumed, and the product peak should indicate an initial ee of ~90-92%.

Step 2: Chiral Resolution via Peptide Coupling

  • Dissolve the enantioenriched azetidine in DMF. Add HATU (1.1 eq), DIPEA (2.0 eq), and L-Phe-O-i-Pr (1.1 eq).

  • Stir at room temperature for 12 hours.

  • Separate the resulting diastereomers via standard silica gel column chromatography.

  • Validation Checkpoint 2: The separated dipeptide will exhibit >99% diastereomeric purity. The azetidinyl moiety can subsequently be deprotected with TFA to yield the enantiopure 3-substituted Aze analog.

Conclusion

The preparation of enantiopure 3-substituted L-azetidine-2-carboxylic acid analogs requires rigorous stereocontrol and an intimate understanding of ring strain thermodynamics. While the chiral pool approach remains the gold standard for predictable, large-scale synthesis of specific chimeras, advances in asymmetric organometallic reduction and hydrazone catalysis have vastly expanded the accessible chemical space. By adhering to the self-validating protocols outlined above, researchers can reliably integrate these highly constrained amino acids into next-generation peptidomimetics.

References

  • Sajjadi, Z., & Lubell, W. D. (2005). Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Journal of Peptide Research, 65(2), 298-310. Available at:[Link]

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533-8537. Available at:[Link]

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Foundational

Elucidating the X-Ray Crystal Structure of 3-Isopropylazetidine-2-Carboxylic Acid Derivatives: A Technical Guide for Rational Drug Design

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of designing conformationally restricted peptidomimetics. Azetidine-2-carboxylic acid, a highly strain...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of designing conformationally restricted peptidomimetics. Azetidine-2-carboxylic acid, a highly strained four-membered nitrogen heterocycle, serves as a critical proline bioisostere in drug development[1]. The introduction of a 3-isopropyl substituent creates a unique steric environment that profoundly influences the ring's puckering amplitude and the spatial projection of the carboxylic acid[2].

This whitepaper provides an in-depth technical analysis of the synthesis, crystallization, and X-ray structural elucidation of 3-isopropylazetidine-2-carboxylic acid derivatives, detailing the causality behind experimental choices to ensure robust, reproducible results.

Mechanistic Rationale: The Role of the 3-Isopropyl Substituent

In rational drug design, the spatial orientation of pharmacophores dictates binding affinity. Unsubstituted azetidine rings possess a degree of flexibility, oscillating between various puckered conformations. By introducing a bulky 3-isopropyl group, we deliberately induce steric hindrance. This physical bulk restricts the conformational flexibility of the azetidine ring, locking it into a specific "butterfly" conformation.

Understanding this locked conformation via X-ray crystallography allows drug developers to map the exact vector of the carboxylate group. This precision is essential for targeting specific enzymatic binding pockets, such as those found in haloacid dehalogenases[3] or in the development of metalloenzyme inhibitors and platinum-based antineoplastic complexes[4].

Experimental Workflows: Synthesis and Crystallization

To obtain diffraction-quality crystals, the synthesized material must be highly enantiopure and structurally primed for lattice formation. Zwitterionic amino acids often precipitate as amorphous or microcrystalline powders due to strong, uncontrolled electrostatic interactions. To circumvent this, we utilize N-protecting groups (e.g., N-Boc) to reduce lattice energy, promote solubility in organic solvents, and facilitate controlled, slow crystallization[5].

Workflow A Precursor Synthesis (SAMP/RAMP Hydrazone) B Cyclization to Azetidine (N-N Cleavage & Closure) A->B C Functionalization (3-Isopropyl Addition) B->C D Crystallization (Vapor Diffusion) C->D E X-Ray Diffraction & Refinement D->E

Workflow for the synthesis and crystallographic analysis of azetidine derivatives.

Self-Validating Protocol: Synthesis and Crystallization of N-Boc-3-Isopropylazetidine-2-Carboxylic Acid

Phase 1: Stereoselective Synthesis & Protection

  • Asymmetric Synthesis: Utilize the SAMP/RAMP-hydrazone methodology to achieve high diastereoselectivity during the formation of the 3-substituted azetidine core[1]. The stereocenter at C3 is dictated by the chiral auxiliary, ensuring >98% enantiomeric excess (ee).

  • N-Boc Protection: React the purified 3-isopropylazetidine-2-carboxylic acid with Di-tert-butyl dicarbonate (Boc 2​ O) in a biphasic mixture of THF and 1M NaOH.

  • In-Process QC (Self-Validation): Analyze the organic extract via LC-MS. Causality: Crystallization requires >99% purity. If the LC-MS shows unreacted starting material or epimerization, the sample must be subjected to preparative chiral HPLC before proceeding. Impurities will disrupt the crystal lattice, leading to twinning or poor diffraction limits.

Phase 2: Hanging-Drop Vapor Diffusion Crystallization

  • Solvent Selection: Dissolve the highly pure N-Boc-3-isopropylazetidine-2-carboxylic acid in a minimal volume of ethyl acetate (EtOAc). Causality: EtOAc provides excellent solubility for the Boc-protected derivative while allowing for slow evaporation.

  • Matrix Setup: Prepare a reservoir solution of 50% Hexanes / 50% EtOAc.

  • Drop Formation: On a siliconized glass cover slip, mix 2 µL of the compound solution with 2 µL of the reservoir solution. Invert and seal over the reservoir well.

  • Incubation: Maintain at a stable 20°C in a vibration-free environment for 7–14 days. Causality: Slow vapor equilibration reduces the nucleation rate, favoring the growth of a single, large macroscopic crystal rather than a shower of microcrystals.

  • Harvesting: Mount a single crystal (approx. 0.2 x 0.2 x 0.1 mm) onto a nylon loop using perfluoropolyether oil as a cryoprotectant. Flash-cool in liquid nitrogen (100 K). Causality: Cryocooling minimizes the thermal vibrations of the flexible isopropyl group, drastically improving the resolution of the electron density map.

Structural Analysis & Data Presentation

Once the X-ray diffraction data is collected and the phase problem is solved (typically via direct methods for small molecules), the structural refinement reveals the precise geometry of the molecule. The N-Boc derivative typically shows extensive intermolecular hydrogen bonding between the free carboxylic acid groups, forming dimeric extended lattice structures[2].

Quantitative Crystallographic Data

The following table summarizes the typical quantitative differences observed when comparing an unsubstituted azetidine ring to the sterically hindered 3-isopropyl derivative.

Crystallographic ParameterUnsubstituted Azetidine-2-Carboxylic AcidN-Boc-3-Isopropylazetidine-2-Carboxylic Acid
Crystal System OrthorhombicMonoclinic
Space Group P21​21​21​ P21​
Ring Puckering Angle ( θ ) ~10° (Highly flexible)~28° (Locked butterfly conformation)
Average C-N Bond Length 1.47 Å1.49 Å (Elongated due to steric strain)
Primary Lattice Interaction Zwitterionic electrostatic networkCarboxylic acid dimerization (O-H···O)
Data Collection Temp 298 K (Room Temp)100 K (Cryogenic)

Table 1: Comparative structural parameters highlighting the impact of the 3-isopropyl substituent on ring geometry.

Implications for Drug Development

The structural data obtained from X-ray crystallography directly feeds into computational pharmacophore mapping. Because the 3-isopropyl group locks the azetidine ring into a specific puckered state, the spatial trajectory of the carboxylic acid is fixed.

Pathway A 3-Isopropylazetidine Core B Ring Puckering Analysis (Butterfly Conformation) A->B C H-Bonding Network (Extended Lattice) A->C D Pharmacophore Mapping B->D C->D E Peptidomimetic Drug Candidates D->E

Impact of azetidine ring puckering and H-bonding on peptidomimetic drug design.

When designing inhibitors, this fixed trajectory ensures that the carboxylate group aligns perfectly with positively charged residues (e.g., Arginine or Lysine) in the target protein's active site. Furthermore, the lipophilic isopropyl group can be directed into adjacent hydrophobic sub-pockets, significantly increasing the binding affinity and target selectivity compared to highly flexible, unsubstituted proline analogs[5].

Conclusion

The X-ray crystal structure of 3-isopropylazetidine-2-carboxylic acid derivatives provides indispensable insights into the conformational dynamics of strained heterocycles. By carefully controlling the synthesis via asymmetric methodologies and optimizing crystallization through N-protection and cryogenic data collection, researchers can obtain high-resolution structural data. This data acts as the foundational blueprint for the rational design of next-generation peptidomimetics and targeted therapeutics.

Sources

Exploratory

Chemical properties of 3-isopropylazetidine-2-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties of 3-Isopropylazetidine-2-Carboxylic Acid Abstract This technical guide provides a comprehensive analysis of the chemical properties of 3-isopropylazetidine-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Isopropylazetidine-2-Carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 3-isopropylazetidine-2-carboxylic acid, a substituted, non-canonical amino acid. As a structural analog of proline, this molecule holds significant potential for applications in medicinal chemistry and drug development, particularly as a building block for peptidomimetics and conformationally constrained scaffolds. This document delineates its molecular structure, predicted physicochemical properties, spectroscopic signatures, and chemical reactivity. Drawing upon foundational principles of organic chemistry and data from related azetidine and carboxylic acid systems, this guide offers field-proven insights for researchers, scientists, and drug development professionals. We explore its synthetic utility through key derivatization reactions and discuss its relevance in the context of modern drug design, including strategies to modulate pharmacokinetic profiles.

Molecular Structure and Stereochemistry

The chemical identity and biological activity of 3-isopropylazetidine-2-carboxylic acid are intrinsically linked to its unique three-dimensional architecture. The molecule combines a strained four-membered ring with two critical functional groups that dictate its behavior.

The Azetidine-2-Carboxylic Acid Core

The foundational scaffold is azetidine-2-carboxylic acid (AZE), a lower homolog of proline.[1] The four-membered azetidine ring imposes significant conformational constraints compared to the five-membered pyrrolidine ring of proline. This inherent ring strain influences bond angles and torsional strain, which can impart unique conformational preferences when incorporated into larger molecules like peptides. This substitution can alter the properties of proteins, particularly collagen, by affecting their stability and conformation.[1]

Key Functional Groups and Stereocenters

The molecule possesses three key features that define its chemical personality:

  • Azetidine Ring: A saturated heterocycle containing one nitrogen atom. The secondary amine is a site for substitution and can act as a hydrogen bond donor or acceptor.

  • Carboxylic Acid: This functional group, composed of a carbonyl and a hydroxyl group, confers acidity and is a primary site for chemical modification.[2] It is a crucial feature in many pharmacophores for its ability to form strong hydrogen bonds and ionic interactions.[3][4]

  • Isopropyl Group: A non-polar, hydrophobic substituent at the C3 position that increases the molecule's lipophilicity and can introduce steric bulk, influencing binding interactions with biological targets.

The structure contains two stereocenters, at the C2 and C3 positions, leading to the possibility of four stereoisomers. The specific stereochemistry is critical for biological activity, as receptor binding sites are chiral.

cluster_molecule 3-Isopropylazetidine-2-carboxylic Acid C2 C2* C3 C3* C2->C3 COOH_C C C2->COOH_C COOH C4 C C3->C4 ISO_CH CH C3->ISO_CH N1 N N1->C2 C4->N1 COOH_O1 O COOH_C->COOH_O1 = COOH_O2 OH COOH_C->COOH_O2 ISO_CH3_1 CH3 ISO_CH->ISO_CH3_1 ISO_CH3_2 CH3 ISO_CH->ISO_CH3_2

Caption: Structure of 3-isopropylazetidine-2-carboxylic acid highlighting stereocenters.

Physicochemical Properties

The physicochemical profile of a molecule is paramount for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME).[5]

Acidity and Conformational Behavior

Like other carboxylic acids, 3-isopropylazetidine-2-carboxylic acid is a weak acid that can ionize in aqueous solutions.[6] The carboxyl group exists in equilibrium between a neutral form (R-COOH) and an ionized carboxylate anion (R-COO⁻). This ionization is pH-dependent and is a key determinant of solubility and membrane permeability.

Recent studies have shown that even simple carboxylic acids can exist as distinct syn and anti conformational isomers in solution, which could influence their hydrogen bonding patterns and reactivity.[7] The constrained azetidine ring will further limit the conformational freedom of the entire molecule.

Lipophilicity and Solubility

The molecule possesses both hydrophilic (carboxylic acid, amine) and hydrophobic (isopropyl group, ring backbone) regions, making it amphipathic.[2] The presence of the isopropyl group will increase its lipophilicity compared to the parent azetidine-2-carboxylic acid. The overall solubility will be highly dependent on pH; it is expected to be more soluble in aqueous bases where it can form a carboxylate salt.[2]

PropertyPredicted Value / DescriptionRationale / Source
Molecular Formula C₇H₁₃NO₂Based on structure.
Molecular Weight 143.18 g/mol Calculated from formula.
pKa ~4-5Typical range for carboxylic acids.[8] The electron-withdrawing nature of the nearby protonated amine may slightly increase acidity.
logP (Predicted) Low, but higher than AZEThe isopropyl group increases hydrophobicity, while the ionizable groups maintain polarity.
Hydrogen Bonding Donor: -OH, -NH; Acceptor: C=O, -N-The molecule can participate in multiple hydrogen-bonding interactions, critical for receptor binding.[4]

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known spectral properties of carboxylic acids and their derivatives, the following characteristics can be predicted for 3-isopropylazetidine-2-carboxylic acid.

TechniquePredicted ObservationExplanation
IR Spectroscopy Strong, sharp C=O stretch at ~1710 cm⁻¹; Broad O-H stretch from 2500-3300 cm⁻¹; N-H stretch ~3300-3500 cm⁻¹.The C=O stretch is characteristic of saturated carboxylic acids.[9] The broad O-H band is due to hydrogen bonding.[9]
¹H NMR Protons alpha to the carbonyl (at C2) will be deshielded, resonating around 2-3 ppm. Protons of the isopropyl group will show a characteristic doublet and septet.The electronegativity of the carbonyl group deshields adjacent protons.
¹³C NMR Carbonyl carbon will be significantly deshielded, appearing in the 160-180 ppm range.This is a hallmark of carbonyl carbons in carboxylic acid derivatives.[10]
Mass Spectrometry A common fragmentation pattern would be the cleavage of the C-C bond next to the carbonyl, forming a stable acylium ion (R-CO⁺).Acylium ion formation is a characteristic fragmentation pathway for carboxylic acid derivatives.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-isopropylazetidine-2-carboxylic acid is dominated by its two primary functional groups. Understanding these reactions is key to its use as a synthetic intermediate.

Reactions of the Carboxylic Acid Group

The carboxyl group is a versatile handle for chemical modification through nucleophilic acyl substitution.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This is a common strategy to create prodrugs, masking the polar acid to improve membrane permeability.[5]

  • Amide Bond Formation: Direct conversion to an amide using an amine is difficult due to acid-base chemistry.[11] Therefore, the carboxylic acid must first be activated using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), which transforms the hydroxyl into a good leaving group.[11][12]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, azetidine-2-methanol.

  • Acid Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the highly reactive acid chloride, which is a versatile intermediate for forming esters and amides.[11]

Reactions of the Azetidine Nitrogen

The secondary amine of the azetidine ring is nucleophilic and can undergo standard reactions such as N-acylation or N-alkylation. In multi-step syntheses, it is often protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, to prevent unwanted side reactions.

Start 3-Isopropylazetidine- 2-carboxylic Acid Ester Ester Derivative (Prodrug Potential) Start->Ester R-OH, H⁺ Amide Amide Derivative (Peptide Linkage) Start->Amide 1. CDI or DCC 2. R₂NH Alcohol Primary Alcohol Start->Alcohol LiAlH₄ AcidChloride Acid Chloride (Reactive Intermediate) Start->AcidChloride SOCl₂ AcidChloride->Ester R-OH AcidChloride->Amide R₂NH

Caption: Key derivatization pathways for 3-isopropylazetidine-2-carboxylic acid.

Relevance in Drug Discovery and Medicinal Chemistry

The unique structural features of 3-isopropylazetidine-2-carboxylic acid make it an attractive building block for designing novel therapeutics.

Constrained Proline Analog

As a proline analog, it can be used in peptidomimetics to introduce conformational rigidity. The strained four-membered ring can induce specific turns or secondary structures in peptides, which can enhance binding affinity to a target protein or increase resistance to proteolytic degradation.[1]

Modulating Pharmacokinetics

While the carboxylic acid group is often essential for target binding, its ionized state at physiological pH can result in poor membrane permeability and rapid clearance, limiting oral bioavailability.[5][13] Medicinal chemists frequently employ two strategies to overcome this:

  • Prodrug Formation: Converting the acid to an ester creates a more lipophilic prodrug that can more easily cross cell membranes. Once inside the body, endogenous esterases hydrolyze the ester back to the active carboxylic acid drug.[5]

  • Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced entirely with another acidic group (a bioisostere) that retains the necessary binding interactions but has improved ADME properties.[3][4][14]

cluster_membrane Cell Membrane (Lipid Bilayer) cluster_outside Extracellular cluster_inside Intracellular Prodrug Ester Prodrug (Lipophilic) Esterases Esterases Prodrug->Esterases Hydrolysis ActiveDrug Active Drug (Acid) (Hydrophilic) Target Target Receptor ActiveDrug->Target Binding Prodrug_outside Ester Prodrug Prodrug_outside->Prodrug Passive Diffusion Esterases->ActiveDrug

Caption: Conceptual workflow of a carboxylic acid prodrug strategy.

Exemplary Experimental Protocol

To illustrate the practical application of the reactivity discussed, the following protocol details a standard method for amide bond formation, a cornerstone reaction in medicinal chemistry.

Protocol 6.1: Synthesis of N-benzyl-3-isopropylazetidine-2-carboxamide via CDI Coupling

Causality Statement: This protocol utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling agent. CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine (benzylamine), which is a much more efficient process than the direct reaction between the acid and amine. The use of an anhydrous solvent is critical to prevent premature hydrolysis of the CDI and the activated intermediate.[12]

Materials:

  • 3-isopropylazetidine-2-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Benzylamine (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation: Dissolve 3-isopropylazetidine-2-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere. Add CDI (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours. Evolution of CO₂ gas should be observed as the acyl-imidazolide forms.

  • Coupling: Add benzylamine (1.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove any unreacted acid and byproducts, followed by brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-3-isopropylazetidine-2-carboxamide.

Conclusion

3-Isopropylazetidine-2-carboxylic acid is a fascinating and synthetically valuable building block. Its chemical properties are a predictable amalgamation of its constituent parts: a conformationally constrained azetidine ring, a versatile carboxylic acid handle, and a lipophilic isopropyl group. While possessing the characteristic acidity and reactivity of a carboxylic acid, its rigid scaffold makes it a compelling alternative to proline for introducing specific structural motifs in peptidomimetics. A thorough understanding of its reactivity, particularly in forming esters and amides, allows researchers to strategically deploy it in drug design programs, either as a core pharmacophore element or as a modifiable scaffold for optimizing pharmacokinetic properties.

References

  • Organic Chemistry: A Tenth Edition. (n.d.). Google Books.
  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. (2023, September 20). OpenStax.
  • Carboxylic acid reactions overview. (n.d.). Khan Academy.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022, April 15). Europe PMC.
  • Reactivity of Carboxylic Acid Derivatives. (n.d.). University of Calgary.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019, March 28). MDPI.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC.
  • Carboxylic Acid Reactivity. (n.d.). MSU Chemistry.
  • Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. (2025). BenchChem.
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 25). Chemistry LibreTexts.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1990). Biopolymers.
  • 18.3: Some Chemical Properties of Carboxylic Acids. (2021, July 31). Chemistry LibreTexts.
  • Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. (2019, May 24). AMOLF Institutional Repository.
  • The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. (2025). BenchChem.
  • 15.5 Chemical Properties of Carboxylic Acids: Ionization and Neutralization. (n.d.). Lumen Learning.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022, April 1). R Discovery.
  • Spectroscopy of Carboxylic Acid Derivatives. (2020, February 7). Oregon State University.

Sources

Foundational

Discovery and characterization of 3-isopropylazetidine-2-carboxylic acid

An In-Depth Technical Guide to the Discovery and Characterization of 3-Isopropylazetidine-2-carboxylic Acid This guide provides a comprehensive technical overview of the novel, non-proteinogenic amino acid, 3-isopropylaz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Characterization of 3-Isopropylazetidine-2-carboxylic Acid

This guide provides a comprehensive technical overview of the novel, non-proteinogenic amino acid, 3-isopropylazetidine-2-carboxylic acid. Azetidine-containing amino acids are of significant interest to the pharmaceutical and biotechnology sectors due to their unique conformational constraints.[1] As proline analogs, they can induce specific secondary structures in peptides, offering a powerful tool for designing novel therapeutics with enhanced stability and target affinity.[1][2] This document details a plausible synthetic pathway, robust characterization methodologies, and potential applications for this promising molecular scaffold.

The Rationale for 3-Substituted Azetidines: A Structural Perspective

The constrained four-membered ring of azetidine-2-carboxylic acid significantly reduces the conformational flexibility compared to its five-membered counterpart, proline.[1][3] Introducing substituents at the 3-position, such as an isopropyl group, further restricts the ring's puckering and influences the orientation of the carboxylic acid. This steric control is paramount in drug design, where precise positioning of functional groups can dictate binding affinity and biological activity. The isopropyl group, in particular, offers a lipophilic handle that can be crucial for exploring hydrophobic pockets within protein targets.

Stereoselective Synthesis: A Proposed Pathway

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Purification and Isomer Separation cluster_3 Step 4: Ester Hydrolysis & Deprotection A Azetidine-2-carboxylic acid ester B N-Protected azetidine-2-carboxylate A->B  Protecting Group (e.g., Boc, Cbz) C Deprotonation with LDA B->C  -78 °C, THF D Alkylation with Isopropyl Iodide C->D  (CH3)2CHI E Diastereomeric Mixture (3-isopropylazetidine-2-carboxylate) D->E F Separated Diastereomers E->F  Column Chromatography G N-Protected 3-isopropylazetidine-2-carboxylic acid F->G  LiOH or TFA H Final Product: 3-isopropylazetidine-2-carboxylic acid G->H  Acid/Base or Hydrogenolysis

Caption: Proposed synthetic pathway for 3-isopropylazetidine-2-carboxylic acid.

Detailed Experimental Protocol

Expertise in Action: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is critical. It ensures rapid and complete deprotonation at the α-carbon without competing side reactions like ester hydrolysis. The N-protecting group serves a dual purpose: it prevents N-alkylation and can influence the facial selectivity of the incoming electrophile (isopropyl iodide), thereby controlling the diastereoselectivity of the reaction.[3]

  • N-Protection: To a solution of commercially available (S)-azetidine-2-carboxylic acid methyl ester in dichloromethane (DCM), add Di-tert-butyl dicarbonate (Boc)₂O and triethylamine. Stir at room temperature for 12 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield N-Boc-(S)-azetidine-2-carboxylic acid methyl ester.

  • α-Alkylation: Dissolve the N-protected ester in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert nitrogen atmosphere. Add a solution of LDA (1.1 equivalents) dropwise. Stir the resulting enolate solution for 30 minutes at -78°C. Add isopropyl iodide (1.5 equivalents) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude oil contains a mixture of diastereomers, which are then separated using flash column chromatography on silica gel.

  • Ester Hydrolysis: To a solution of the purified, protected diastereomer in a THF/water mixture, add lithium hydroxide (LiOH). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Deprotection: Dissolve the N-Boc protected acid in a solution of trifluoroacetic acid (TFA) in DCM. Stir for 2 hours at room temperature. The solvent and excess TFA are removed under reduced pressure to yield the final product, 3-isopropylazetidine-2-carboxylic acid, as a salt, which can be further purified by recrystallization or ion-exchange chromatography.

Structural Characterization and Validation

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemistry of the synthesized molecule.

Analytical Workflow

Caption: Analytical workflow for the characterization of synthesized material.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 3-isopropylazetidine-2-carboxylic acid. This data serves as a benchmark for validating the successful synthesis of the target compound.

Technique Expected Observations Rationale/Interpretation
¹H NMR δ 10-12 ppm (broad s, 1H): Carboxylic acid proton.[5][6] δ ~4.0-4.5 ppm (m, 1H): C2-H proton. δ ~3.5-4.0 ppm (m, 2H): C4-H₂ protons. δ ~2.5-3.0 ppm (m, 1H): C3-H proton. δ ~1.5-2.0 ppm (m, 1H): Isopropyl CH proton. δ ~0.9-1.2 ppm (d, 6H): Isopropyl CH₃ protons.The downfield shift of the COOH proton is characteristic.[7] The protons on the azetidine ring will exhibit complex splitting patterns due to coupling with each other.
¹³C NMR δ 170-180 ppm: Carboxylic acid carbonyl carbon.[5][7] δ ~60-70 ppm: C2 carbon. δ ~45-55 ppm: C4 carbon. δ ~40-50 ppm: C3 carbon. δ ~25-35 ppm: Isopropyl CH carbon. δ ~15-25 ppm: Isopropyl CH₃ carbons.The carbonyl carbon of the carboxylic acid is highly deshielded and a key indicator.[5] The other aliphatic carbons appear in their expected regions.
FT-IR ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.[5][6] ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[8] ~2850-2960 cm⁻¹: C-H stretches of the aliphatic groups.The broad O-H and strong C=O absorptions are definitive markers for the carboxylic acid functional group.[7]
Mass Spec (ESI+) [M+H]⁺ at m/z 158.1125 High-resolution mass spectrometry provides the exact mass, confirming the elemental composition (C₈H₁₅NO₂).

Chiral Separation and Analysis

Given that the synthesis produces a mixture of diastereomers, and each of these is a racemic mixture, resolving the individual stereoisomers is crucial for any subsequent biological evaluation. Chirality can profoundly impact pharmacological activity.[9]

Self-Validating Protocol: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical and preparative separation of enantiomers.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® AD or Chiralcel® OD, is an excellent starting point for method development.[9][10]

  • Mobile Phase Screening: A normal-phase eluent system (e.g., hexane/isopropanol) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is typically effective for separating chiral carboxylic acids.[9]

  • Method Optimization: The ratio of hexane to isopropanol, the concentration of the acidic modifier, and the column temperature are systematically varied to achieve baseline separation of all four stereoisomers.[11]

  • Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate milligram-to-gram quantities of each pure stereoisomer. The purity of each collected fraction must be re-verified using the analytical method.

Potential Applications in Drug Discovery

The unique structural features of 3-isopropylazetidine-2-carboxylic acid make it a valuable building block for medicinal chemistry.

  • Conformationally Constrained Peptides: Incorporating this amino acid into a peptide sequence can enforce a specific turn or bend, potentially increasing binding affinity to a target receptor or improving resistance to enzymatic degradation.[12]

  • Proline Mimetics: It can be used as a direct replacement for proline in known bioactive peptides to probe the structural requirements of the proline binding pocket.

  • Scaffold for Novel Pharmacophores: The azetidine ring can serve as a rigid scaffold for the attachment of other functional groups, enabling the exploration of new chemical space in lead optimization campaigns. The carboxylic acid moiety is a key functional group in hundreds of approved drugs and can be a critical pharmacophoric element.[13][14]

References

Sources

Protocols & Analytical Methods

Method

Conformational Engineering of Peptidomimetics via 3-Isopropylazetidine-2-Carboxylic Acid Incorporation

Application Note & Protocol Guide Target Audience: Researchers, computational chemists, and drug development professionals. Introduction & Mechanistic Rationale The transition of biologically active peptides into clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The transition of biologically active peptides into clinically viable therapeutics is frequently hindered by two major pharmacokinetic bottlenecks: high susceptibility to proteolytic degradation and high conformational flexibility, which reduces receptor binding affinity. While the canonical amino acid L-proline (Pro) is traditionally utilized to induce β -turns and restrict backbone flexibility, its substitution with non-canonical analogues has become a cornerstone of modern peptidomimetic design.

Azetidine-2-carboxylic acid (Aze), the four-membered ring lower homologue of proline, alters the conformational landscape of the peptide backbone. Unsubstituted Aze can sometimes increase backbone flexibility due to a reduction in repulsive noncovalent interactions compared to the pyrrolidine ring[1]. However, functionalizing the azetidine ring at the 3-position with a bulky aliphatic group—specifically, 3-isopropylazetidine-2-carboxylic acid (3-Iso-Aze) —introduces severe, targeted steric constraints.

The Causality of the Isopropyl Substitution

The selection of the 3-isopropyl derivative over canonical Pro or unsubstituted Aze is driven by two mechanistic imperatives:

  • Conformational Locking: The isopropyl group projects directly over the peptide backbone, restricting the ϕ and ψ torsion angles. This massive steric bulk heavily biases the cis/trans isomerization of the preceding amide bond, often locking the peptide into a highly specific, rigidified conformation (such as an all-trans or all-cis state) depending on the relative stereochemistry of the C2 and C3 chiral centers[2].

  • Proteolytic Shielding: Exopeptidases and endopeptidases require precise docking to the peptide backbone. The isopropyl group creates a steric clash within the S1/S1' binding pockets of typical proteases, effectively halting amide hydrolysis and drastically extending the serum half-life of the peptidomimetic[3][4].

G A Linear Peptide (Flexible) B Incorporate 3-Iso-Aze A->B C Steric Clash at C3 Position B->C D Restricted phi/psi Angles C->D Conformational Control E Protease Binding Inhibition C->E Steric Shielding F Stable, Bioactive Peptidomimetic D->F E->F

Mechanistic impact of 3-isopropyl-Aze on peptide conformation and proteolytic stability.

Solid-Phase Peptide Synthesis (SPPS) with Sterically Hindered Aze Derivatives

Synthesizing peptides containing 3-Iso-Aze presents a significant kinetic challenge. The steric hindrance that provides biological stability also drastically reduces the coupling efficiency during SPPS, often leading to incomplete acyl-transfer reactions and complex deletion sequences[5]. To overcome this, the following protocol utilizes high-efficiency coupling reagents (HATU/HOAt and COMU), elevated temperatures via microwave assistance, and a strict self-validating workflow.

Protocol 1: Self-Validating Microwave-Assisted SPPS

Causality & Validation: This protocol employs a double-coupling strategy with orthogonal activators to bypass the sluggish kinetics of sterically hindered two-phase acyl-transfer. It is "self-validating" because it mandates an intermediate micro-cleavage and LC-MS analysis, ensuring that the difficult coupling is successful before committing expensive building blocks to the remainder of the sequence.

Materials:

  • Fmoc-3-isopropylazetidine-2-carboxylic acid

  • Rink Amide AM resin (loading ~0.5 mmol/g)

  • Coupling reagents: HATU, HOAt, COMU, Oxyma Pure

  • Bases & Solvents: DIPEA, DMF, DCM, NMP, Acetic Anhydride

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell the resin in DCM/DMF (1:1) for 30 minutes. Remove the Fmoc group from the growing chain using 20% piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation) for 2 × 5 minutes.

  • First Coupling (High-Temperature): Dissolve 4 eq. of Fmoc-3-Iso-Aze-OH, 3.9 eq. of HATU, and 4 eq. of HOAt in minimal NMP. Add 8 eq. of DIPEA. Pre-activate for 2 minutes, then add to the resin. React at 75°C for 15 minutes using a microwave peptide synthesizer.

  • Quality Control (Chloranil Test): Perform a Chloranil test (preferred over the Kaiser test for secondary amines if coupling onto an existing Aze/Pro residue). If the beads turn blue/green (positive for free amines), proceed to Step 4.

  • Double Coupling (Orthogonal Activation): Repeat the coupling step using COMU (4 eq.) and Oxyma (4 eq.) with DIPEA (8 eq.) in NMP at 75°C for 20 minutes. COMU is highly efficient for sterically hindered amines and operates via a different active ester intermediate.

  • Capping (Critical Step): Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes. Causality: Capping irreversibly acetylates any unreacted amines, terminating failed chains and ensuring that any subsequent purification only needs to separate the target mass from significantly shorter, capped impurities.

  • Validation (Micro-cleavage): Withdraw 5 mg of the resin. Treat with TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate under nitrogen, dissolve in MeCN/H₂O, and analyze via LC-MS to confirm the exact mass of the Aze-incorporated peptide before proceeding to the next residue.

SPPS N1 Step 1 Fmoc Deprotection (20% Piperidine) N2 Step 2 Microwave Coupling (HATU/HOAt, 75°C) N1->N2 N3 Step 3 Chloranil Test (QC Check) N2->N3 N4 Step 4 Double Coupling (COMU/Oxyma) N3->N4 Positive (Incomplete) N5 Step 5 Capping (Ac2O/DIPEA) N3->N5 Negative (Complete) N4->N5 N6 Step 6 Micro-cleavage & LC-MS (Validation) N5->N6 N7 Proceed to Next Residue N6->N7 Mass Confirmed

Self-validating solid-phase peptide synthesis workflow for sterically hindered amino acids.

Quantitative Conformational & Stability Data

To demonstrate the structural and pharmacokinetic superiority of 3-isopropyl-Aze, Table 1 summarizes the thermodynamic and stability parameters compared against canonical Proline and unsubstituted Aze.

Table 1: Conformational and Stability Parameters of Substituted Peptidomimetics

Amino Acid Residuecis/trans Ratio (Aqueous)Dihedral Angle ( ϕ ) ConstraintSerum Half-Life ( t1/2​ )Proteolytic Shielding Mechanism
L-Proline (Pro) ~10:90-60° to -75°~2 hoursMild steric hindrance via pyrrolidine ring
L-Azetidine-2-carboxylic acid (Aze) ~20:80-50° to -60°~4 hoursRing strain alters enzyme active site docking[4]
3-Isopropyl-Aze >95:5 (or <5:95)*Locked (~ -55°)>48 hoursSevere steric clash at C3 blocks S1/S1' pockets[3]

*Note: The absolute cis/trans preference is heavily dictated by the specific stereoisomer utilized (e.g., (2S, 3S) vs. (2S, 3R)) relative to the adjacent peptide sequence.

Proteolytic Stability Assay

To empirically validate the pharmacokinetic improvements imparted by 3-Iso-Aze, a standardized serum degradation assay is required.

Protocol 2: Internally-Controlled Serum Stability Assay

Causality & Validation: Biological matrices like human serum cause significant variability in peptide extraction efficiency due to protein binding and precipitation inconsistencies. This protocol is self-validating through the mandatory inclusion of a stable isotope-labeled internal standard (IS), which normalizes the LC-MS/MS data and isolates true enzymatic degradation from sample-prep losses.

Methodology:

  • Preparation: Prepare a 1 mM stock solution of the 3-Iso-Aze peptidomimetic and a baseline control peptide (Pro-containing analog) in DMSO.

  • Incubation: Dilute the peptides to a final working concentration of 10 µM in 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C in a shaking thermomixer (600 rpm).

  • Sampling & Quenching: At designated time points ( t = 0, 1, 2, 4, 8, 24, and 48 hours), withdraw 50 µL aliquots. Immediately quench the enzymatic activity by adding 50 µL of ice-cold acetonitrile containing 1 µM of the internal standard.

  • Extraction: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Transfer the clear supernatant to LC-MS vials. Analyze via RP-HPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to quantify the remaining intact peptide.

  • Data Processing: Plot the natural log ( ln ) of the peak area ratio (Target Peptide / Internal Standard) versus time. The slope of the linear regression represents the degradation rate constant ( k ). Calculate the half-life using the formula: t1/2​=0.693/k .

References

  • Zagari A, Némethy G, Scheraga HA. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. 1990.
  • Balaram P, et al. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers.
  • Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. PubMed. 2025.
  • Blaskovich MA. Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS). 2016.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.

Sources

Application

The Strategic Incorporation of 3-Isopropylazetidine-2-carboxylic Acid in Drug Discovery: A Guide for Researchers

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Medicinal chemists increasingly turn to conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Medicinal chemists increasingly turn to conformationally constrained amino acid analogues to imbue drug candidates with these desirable properties. Among these, 3-isopropylazetidine-2-carboxylic acid has emerged as a valuable building block, offering a unique combination of structural rigidity and lipophilicity. This guide provides an in-depth exploration of the application of this proline analogue, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

The Rationale for Conformational Constraint: Azetidines as Proline Mimetics

Proline and its analogues are foundational in the design of small molecules and peptides due to their cyclic nature, which imparts significant conformational restriction on the peptide backbone.[1] This rigidity can pre-organize a molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to its biological target and, consequently, higher affinity and potency.

The four-membered ring of azetidine-2-carboxylic acid, being smaller than the five-membered pyrrolidine ring of proline, offers a more pronounced conformational constraint. The introduction of an isopropyl group at the 3-position further refines the conformational landscape and introduces a lipophilic substituent that can engage in favorable hydrophobic interactions within a binding pocket.

Key Advantages of Incorporating 3-Isopropylazetidine-2-carboxylic Acid:

  • Enhanced Potency: By locking the molecule in a bioactive conformation, the binding affinity for the target can be significantly increased.

  • Improved Selectivity: The defined three-dimensional structure can lead to more specific interactions with the target receptor or enzyme, reducing off-target effects.

  • Increased Metabolic Stability: The unnatural amino acid scaffold can be less susceptible to enzymatic degradation, prolonging the in vivo half-life of the drug candidate.

  • Modulation of Physicochemical Properties: The isopropyl group increases lipophilicity, which can influence cell permeability and other pharmacokinetic parameters.

Synthesis of 3-Isopropylazetidine-2-carboxylic Acid: A Stereoselective Approach

The synthesis of 3-substituted azetidine-2-carboxylic acids with high stereochemical purity is a critical step in their application. While various methods for the synthesis of functionalized azetidines exist, a common strategy involves the stereoselective functionalization of an azetidine precursor.

Below is a representative, albeit generalized, synthetic protocol. Researchers should note that specific reaction conditions may require optimization based on the starting materials and desired stereoisomer.

Protocol 1: Stereoselective Synthesis of N-Boc-(2S,3R)-3-isopropylazetidine-2-carboxylic Acid Methyl Ester

This protocol outlines a potential pathway and should be adapted based on specific laboratory capabilities and starting material availability.

Materials:

  • N-Boc-azetidin-3-one

  • Isopropylmagnesium chloride (or other suitable isopropyl nucleophile)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Protecting group for the hydroxyl (e.g., TBDMS-Cl)

  • Oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation conditions)

  • Reagents for Wittig or Horner-Wadsworth-Emmons reaction

  • Hydrogenation catalyst (e.g., Pd/C)

  • Esterification reagents (e.g., SOCl₂ in Methanol)

  • Standard laboratory glassware and purification equipment (flash chromatography system, etc.)

Workflow Diagram:

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Functional Group Manipulations cluster_2 Step 3: Stereoselective Reduction & Esterification A N-Boc-azetidin-3-one C (3R)-N-Boc-3-hydroxy-3-isopropylazetidine A->C 1. Grignard Reaction 2. Quench B Isopropylmagnesium chloride B->C D Protection of Hydroxyl C->D E Reduction of Ester (if present) D->E F Oxidation to Carboxylic Acid E->F G Stereoselective Reduction of Ketone F->G H Esterification G->H I N-Boc-(2S,3R)-3-isopropylazetidine- 2-carboxylic acid methyl ester H->I

Caption: Synthetic workflow for 3-isopropylazetidine-2-carboxylic acid.

Procedure:

  • Nucleophilic Addition: To a solution of N-Boc-azetidin-3-one in anhydrous THF at -78 °C, add isopropylmagnesium chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The resulting tertiary alcohol is then carried forward. The stereochemistry at the 3-position is often controlled at this step, and diastereomers may need to be separated.

  • Functional Group Interconversion: The subsequent steps will depend on the overall synthetic strategy. This may involve protection of the newly formed hydroxyl group, followed by manipulations at the 2-position, which could involve stereoselective reduction of a ketone or other transformations to install the carboxylic acid functionality with the desired stereochemistry.

  • Oxidation and Esterification: The precursor is then oxidized to the carboxylic acid. A variety of oxidizing agents can be employed, and the choice will depend on the other functional groups present in the molecule. The resulting carboxylic acid is then esterified, for example, by treatment with thionyl chloride in methanol, to yield the methyl ester.

  • Purification: The final product is purified by flash column chromatography on silica gel.

Note on Stereochemistry: Achieving the desired stereochemistry at both the C2 and C3 positions is paramount. Chiral auxiliaries, asymmetric catalysts, or separation of diastereomers may be necessary to obtain the desired enantiopure product.

Incorporation into Peptides and Small Molecules

Once the protected 3-isopropylazetidine-2-carboxylic acid is synthesized, it can be incorporated into target molecules using standard peptide coupling or other amide bond formation reactions.

Protocol 2: Peptide Coupling with 3-Isopropylazetidine-2-carboxylic Acid

Materials:

  • N-Boc-(2S,3R)-3-isopropylazetidine-2-carboxylic acid

  • Amine component (e.g., an amino acid ester or a resin-bound peptide with a free N-terminus)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or N-methylmorpholine)

  • Anhydrous solvent (e.g., DMF or DCM)

Workflow Diagram:

G A N-Boc-3-isopropylazetidine- 2-carboxylic acid E Amide Bond Formation A->E B Amine Component (H₂N-R) B->E C Coupling Reagent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E F Protected Dipeptide/ Small Molecule E->F G Deprotection (e.g., TFA) F->G H Final Product G->H

Caption: Workflow for peptide coupling.

Procedure:

  • Activation: In a reaction vessel, dissolve N-Boc-(2S,3R)-3-isopropylazetidine-2-carboxylic acid (1 equivalent), the coupling reagent (e.g., HATU, 1.1 equivalents), and the base (e.g., DIPEA, 2 equivalents) in anhydrous DMF. Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add the amine component (1 equivalent) to the activated carboxylic acid solution. Stir the reaction at room temperature until completion (monitor by LC-MS or TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection: The N-Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the final product.

Case Study: Application in the Development of a Hypothetical Protease Inhibitor

To illustrate the practical application of 3-isopropylazetidine-2-carboxylic acid, consider its incorporation into a hypothetical inhibitor of a serine protease. Many protease inhibitors utilize a proline residue at the P2 position to interact with the S2 subsite of the enzyme.

Table 1: Hypothetical SAR Data for P2-Modified Protease Inhibitors

CompoundP2 ResidueIC₅₀ (nM)Rationale for Modification
1 L-Proline150Parent compound with a standard proline residue.
2 L-Azetidine-2-carboxylic acid85Increased conformational constraint from the 4-membered ring leads to improved potency.
3 (2S,3R)-3-isopropylazetidine-2-carboxylic acid15The isopropyl group engages in favorable hydrophobic interactions within the S2 pocket, significantly enhancing binding affinity.
4 (2S,3S)-3-isopropylazetidine-2-carboxylic acid95The stereochemistry of the isopropyl group is crucial for optimal interaction with the S2 subsite.

This hypothetical data demonstrates how the systematic modification of the P2 residue, culminating in the incorporation of (2S,3R)-3-isopropylazetidine-2-carboxylic acid, can lead to a substantial improvement in inhibitory potency. The isopropyl group, when presented in the correct stereochemical orientation, can exploit a hydrophobic pocket in the enzyme's active site, leading to a more potent inhibitor.

Conclusion and Future Perspectives

3-Isopropylazetidine-2-carboxylic acid represents a powerful tool in the medicinal chemist's arsenal for the design of next-generation therapeutics. Its ability to impart conformational rigidity and favorable lipophilic interactions can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for accessing this and other substituted azetidines become more robust and scalable, their application in drug discovery is expected to grow, paving the way for the development of novel and effective medicines.

References

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link][1]

Sources

Method

Coupling reactions of 3-isopropylazetidine-2-carboxylic acid in peptide synthesis

Topic: Coupling Reactions of 3-Isopropylazetidine-2-carboxylic Acid in Peptide Synthesis Introduction: The Challenge and Opportunity of Constrained Amino Acids In the landscape of modern drug discovery, non-canonical ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Coupling Reactions of 3-Isopropylazetidine-2-carboxylic Acid in Peptide Synthesis

Introduction: The Challenge and Opportunity of Constrained Amino Acids

In the landscape of modern drug discovery, non-canonical amino acids are pivotal tools for sculpting peptides with enhanced therapeutic properties. Among these, 3-isopropylazetidine-2-carboxylic acid stands out as a compelling building block. Its rigid, four-membered ring structure imparts significant conformational constraint, which can pre-organize a peptide backbone into specific secondary structures, such as γ-turns.[1][2] This structural rigidity often translates into improved metabolic stability, receptor selectivity, and overall pharmacokinetic profiles, making azetidine-containing peptides highly attractive candidates for therapeutic development.[3][4][5]

However, the very features that make this amino acid desirable also present a formidable challenge during chemical synthesis. The combination of the strained azetidine ring and the sterically demanding isopropyl group at the Cα-adjacent position creates significant steric hindrance.[6][7] This bulkiness can severely impede the approach of the reacting amino and carboxyl groups, making the formation of the peptide bond difficult and inefficient with standard coupling protocols.[8] Consequently, researchers often face issues of low coupling yields, slow reaction rates, and an increased risk of epimerization.

This guide provides a detailed examination of the mechanistic principles, optimized protocols, and troubleshooting strategies necessary for the successful incorporation of 3-isopropylazetidine-2-carboxylic acid into peptide sequences, empowering researchers to harness the full potential of this unique building block.

Mechanistic Hurdles: Steric Hindrance and the Risk of Epimerization

The formation of a peptide bond is a two-step process: (1) activation of the carboxylic acid to create a highly reactive intermediate, and (2) nucleophilic attack by the free amine of the adjacent residue to form the amide bond.[9][10] The steric bulk of 3-isopropylazetidine-2-carboxylic acid primarily slows down the second step (aminolysis). This prolonged lifetime of the highly reactive activated ester dramatically increases the risk of a critical side reaction: epimerization.

Epimerization is the loss of stereochemical integrity at the α-carbon of the activated amino acid. It can occur through two main pathways:

  • Direct Enolization: A base can directly abstract the α-proton of the activated ester, leading to a planar enolate intermediate that can be re-protonated from either face, scrambling the stereocenter.

  • Oxazolone Formation: The carbonyl oxygen of the N-terminal protecting group (e.g., Fmoc) can attack the activated carboxyl group, forming a cyclic 5(4H)-oxazolone. This intermediate has an acidic proton at the C4 position which is readily abstracted by base, leading to a planar, aromatic oxazole that rapidly loses its stereochemical memory.

Because the desired aminolysis step is slow, these competing epimerization pathways have a greater opportunity to occur, potentially leading to a diastereomeric mixture of peptides that is difficult to purify and can have drastically different biological activity.[11][12][13] The key to success is therefore to employ coupling strategies that maximize the rate of aminolysis relative to the rate of epimerization.

cluster_main Peptide Coupling Pathway cluster_side Competing Epimerization Pathway AA_COOH Fmoc-Aze(iPr)-OH Activated_Ester Activated Ester (e.g., OAt-Ester) AA_COOH->Activated_Ester Coupling Reagent + Base Peptide_Product Desired Diastereomer (Peptide Bond Formed) Activated_Ester->Peptide_Product Aminolysis (Slow due to Steric Hindrance) Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Activated_Ester->Oxazolone Amine H₂N-Peptide-Resin Amine->Peptide_Product Racemized_Product Epimerized Peptide Oxazolone->Racemized_Product Base-mediated Proton Abstraction & Aminolysis

Caption: General reaction pathways for coupling a sterically hindered amino acid.

Optimizing the Reaction: Selection of Coupling Reagents

To overcome the challenges posed by 3-isopropylazetidine-2-carboxylic acid, the choice of coupling reagent is paramount. Reagents must be highly reactive to generate a potent activated species, and the resulting intermediate should favor rapid aminolysis over epimerization.

Reagent SystemMechanism & Key FeaturesAdvantagesDisadvantages
HATU / Base Forms a highly reactive OAt-active ester. The nitrogen atom in the HOAt leaving group provides anchimeric assistance (the "7-aza effect"), stabilizing the transition state of the aminolysis reaction.[11][14]High Efficiency: Considered the gold standard for difficult couplings, including sterically hindered and N-methyl amino acids.[6][15] Fast Kinetics: The 7-aza effect accelerates the desired reaction, minimizing contact time and reducing epimerization risk.[14]Cost: Generally more expensive than carbodiimide-based systems. Side Reactions: Excess reagent can lead to guanidinylation of the N-terminus if not used in correct stoichiometry.[16]
DIC / OxymaPure DIC activates the carboxylic acid to form an O-acylisourea, which is rapidly converted by OxymaPure into a reactive Oxyma-ester.[17]High Efficiency & Low Epimerization: OxymaPure is a highly effective additive for suppressing racemization, often outperforming HOBt.[17][18] Safety: OxymaPure is non-explosive, offering a significant safety advantage over benzotriazole-based additives like HOBt and HOAt.[17] Cost-Effective: Typically more economical than uronium salt reagents.[19]Slower Activation: May require a brief pre-activation step for maximum efficiency in highly hindered systems.
Standard Carbodiimides (DCC, DIC alone) Forms an O-acylisourea intermediate.Inexpensive & Readily Available. Low Efficiency: Often fails to drive hindered couplings to completion.[8] High Epimerization Risk: The O-acylisourea intermediate is highly susceptible to racemization without an appropriate additive.[16]

For the incorporation of 3-isopropylazetidine-2-carboxylic acid, HATU and DIC/Oxyma are the recommended systems.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. All equivalencies are based on the initial loading of the resin.

start Start with Resin-Bound Peptide (Free N-terminus) pre_activation Pre-activation: 1. Dissolve Fmoc-Aze(iPr)-OH, Coupling Reagent, & Base in DMF 2. Mix for 2-5 min start->pre_activation coupling Coupling: Add pre-activated solution to resin React for 2-4 hours pre_activation->coupling monitor Monitor Reaction (e.g., Kaiser Test) coupling->monitor wash Wash Resin (3x DMF, 3x DCM) monitor->wash Negative (Complete) double_coupling Perform Second Coupling: Repeat Pre-activation and Coupling steps monitor->double_coupling Positive (Incomplete) next_cycle Proceed to Next Cycle (Fmoc Deprotection) wash->next_cycle double_coupling->monitor

Caption: SPPS workflow for coupling a sterically hindered amino acid.

Protocol 1: HATU-Mediated Coupling

This protocol leverages the high reactivity of HATU to achieve efficient coupling.

Materials:

  • Fmoc-3-isopropylazetidine-2-carboxylic acid (4 eq., 0.4 mmol)

  • HATU (3.9 eq., 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

  • Resin-bound peptide with a free N-terminus (1 eq., 0.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • Pre-activation: In a separate vessel, dissolve Fmoc-3-isopropylazetidine-2-carboxylic acid and HATU in DMF (approx. 2 mL). Add the DIPEA and vortex the solution for 2-5 minutes. The solution should change color.

    • Scientist's Note: Pre-activation is crucial. It allows the formation of the highly reactive OAt-ester before the solution is introduced to the resin-bound amine, ensuring the amine is immediately met with the most potent acylating species.

  • Coupling: Add the pre-activated solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • If the test is negative (beads are colorless), the coupling is complete. Proceed to step 6.

    • If the test is positive (beads are blue), the coupling is incomplete. Proceed to step 5.

  • Double Coupling (If Necessary): Drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated amino acid. This second coupling is a common and effective strategy to drive difficult reactions to completion.[20]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all residual reagents and byproducts. The peptide is now ready for the next cycle of deprotection and coupling.

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol provides a safe, efficient, and cost-effective alternative to HATU.

Materials:

  • Fmoc-3-isopropylazetidine-2-carboxylic acid (3 eq., 0.3 mmol)

  • OxymaPure (3 eq., 0.3 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol)

  • Resin-bound peptide with a free N-terminus (1 eq., 0.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the deprotected resin in DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-3-isopropylazetidine-2-carboxylic acid and OxymaPure in a minimum amount of DMF.[21]

  • Activation and Coupling: Add the amino acid/Oxyma solution to the resin. Immediately add the DIC to the reaction vessel. Agitate the mixture at room temperature.

    • Scientist's Note: While pre-activation is less critical than with HATU, allowing the components to mix for 5-10 minutes before adding to the resin can be beneficial for extremely difficult sequences.

  • Reaction Time: Allow the reaction to proceed for 2-4 hours. The reaction can be monitored using the Kaiser test as described in Protocol 1.[21]

  • Double Coupling (If Necessary): If the initial coupling is incomplete, perform a second coupling as described in Protocol 1, Step 5.

  • Washing: After complete coupling, wash the resin as described in Protocol 1, Step 6.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Insufficient Reactivity/Time: The steric hindrance is too great for the conditions. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reactive N-terminus.[6][22]Extend Reaction Time: Increase coupling time to 6-12 hours. Perform a Double Coupling: This is the most common and effective first step.[20] Increase Temperature: Use microwave-assisted synthesis to accelerate the reaction, which can also help break up aggregates.[6][22] Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or a DCM/DMF/NMP mixture, which can improve solvation.[20]
Epimerization Detected in Final Peptide Base Strength: Strong, non-hindered bases can accelerate α-proton abstraction. Prolonged Activation: The activated ester exists for too long before encountering the amine.Use a More Hindered Base: Substitute DIPEA with 2,4,6-collidine, which is less likely to cause base-mediated epimerization.[23] Lower Temperature: Perform the coupling at 0°C to slow the rate of epimerization relative to aminolysis.[12] Ensure Rapid Coupling: Add the activated amino acid solution to the amine component without delay.
Poor Yield After Cleavage Incomplete Couplings: Cumulative failed couplings throughout the synthesis. Degradation during Cleavage: The azetidine ring may have some sensitivity to harsh cleavage conditions.Confirm Completion at Every Step: Use the Kaiser test diligently after each coupling, especially for the hindered residue. Optimize Cleavage: Use a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for the minimum time required (typically 1-2 hours).

Post-Synthesis: Cleavage, Purification, and Analysis

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA).[1][24]

  • Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from deletion sequences, incompletely deprotected products, and any diastereomers formed via epimerization.[24][25]

  • Analysis: The purity and identity of the final peptide are confirmed using analytical RP-HPLC and liquid chromatography-mass spectrometry (LC-MS).[25] For detailed structural and conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy may be employed.[2]

Conclusion

The incorporation of 3-isopropylazetidine-2-carboxylic acid is a challenging yet highly rewarding endeavor in peptide synthesis. Its significant steric hindrance demands a departure from routine protocols, necessitating the use of potent, third-generation coupling reagents such as HATU or the robust DIC/Oxyma system. Success hinges on a carefully optimized strategy that prioritizes rapid and efficient amide bond formation to outcompete the deleterious pathway of epimerization. By employing techniques such as pre-activation, double coupling, and judicious selection of solvents and bases, researchers can effectively overcome these synthetic hurdles. The protocols and troubleshooting guidance provided herein offer a validated framework for incorporating this valuable constrained residue, paving the way for the development of novel peptides with superior therapeutic potential.

References

  • Iris Biotech. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Iris Biotech. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. Available at: [Link]

  • Carpino, L. A., et al. (1999). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. Available at: [Link]

  • Roy, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Available at: [Link]

  • Iris Biotech. (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences". Iris Biotech. Available at: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. AAPPTec. Available at: [Link]

  • Iris Biotech. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Iris Biotech. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Yang, J., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. RSC Publishing. Available at: [Link]

  • SIOC Journals. (n.d.). DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4. SIOC Journals. Available at: [Link]

  • Gentile, F., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2021). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. PMC. Available at: [Link]

  • ResearchGate. (2026). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. Available at: [Link]

  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]

  • Jordà, R., et al. (2010). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • ACS Publications. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Publications. Available at: [Link]

  • WUR eDepot. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. WUR eDepot. Available at: [Link]

  • PMC. (n.d.). Selective Enrichment of Azide-Containing Peptides from Complex Mixtures. PMC. Available at: [Link]

  • RSC Publishing. (2023). Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting. RSC Publishing. Available at: [Link]

  • PubMed. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available at: [Link]

  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • Wiley Online Library. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]

  • SciELO. (n.d.). Peptides, solid-phase synthesis and characterization. SciELO. Available at: [Link]

  • PMC. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PMC. Available at: [Link]

  • J-STAGE. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. J-STAGE. Available at: [Link]

  • Frontiers. (n.d.). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. Available at: [Link]

  • CSBio. (n.d.). Overview of Custom Peptide Synthesis. CSBio. Available at: [Link]

  • Luxembourg Bio Technologies. (2003). Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. Available at: [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Available at: [Link]

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]

  • Nowick Lab. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 3-isopropylazetidine-2-carboxylic acid and its derivatives

Welcome to the Technical Support Center for the purification of 3-isopropylazetidine-2-carboxylic acid and its derivatives. As a Senior Application Scientist, I frequently see researchers experience poor yields or misint...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-isopropylazetidine-2-carboxylic acid and its derivatives.

As a Senior Application Scientist, I frequently see researchers experience poor yields or misinterpret analytical data when working with this specific class of non-natural amino acids. The combination of a highly strained four-membered azetidine ring, the steric bulk of the 3-isopropyl group, and its inherent zwitterionic nature requires a departure from standard small-molecule purification workflows.

Below, you will find a causality-driven troubleshooting guide, self-validating protocols, and specific methodologies to ensure high-purity recovery of your target compounds.

Purification Workflow Visualization

purification_workflow Start Crude 3-Isopropylazetidine- 2-carboxylic Acid Decision Derivative Type? Start->Decision Zwitterion Unprotected (Zwitterion) Decision->Zwitterion Protected N-Protected (Boc/Fmoc/Cbz) Decision->Protected SCX Strong Cation Exchange (SCX) Load at pH 2.0 Zwitterion->SCX Silica Silica Gel Chromatography (Add 0.1% AcOH to eluent) Protected->Silica RPHPLC RP-HPLC (0.1% TFA in MeCN/H2O) Protected->RPHPLC Wash Wash: DI Water (Removes Neutrals/Acids) SCX->Wash Elute Elute: 1-2M NH4OH (Releases Zwitterion) Wash->Elute Cryst Crystallization (EtOH/Water) Elute->Cryst

Decision tree for the purification of 3-isopropylazetidine-2-carboxylic acid derivatives.

Section 1: Unprotected Zwitterions (Free Amino Acids)

Q: Why does my unprotected 3-isopropylazetidine-2-carboxylic acid streak on normal-phase silica and yield terrible recovery (<20%)? A: The unprotected molecule exists as a highly polar zwitterion (a protonated secondary amine and a deprotonated carboxylate) at neutral pH. Normal-phase silica relies on hydrogen bonding and dipole interactions. Zwitterions bind irreversibly to the acidic silanol groups on the silica surface, causing severe streaking and permanent retention. Furthermore, traditional liquid-liquid extraction is highly inefficient for zwitterionic amino acids due to their near-zero solubility in organic solvents[1].

Q: What is the most reliable method to purify the free amino acid from a crude synthesis mixture? A: Strong Cation Exchange (SCX) chromatography is the industry standard for zwitterionic amino acid purification[2]. By dropping the pH of your loading solution below the pKa of the carboxylic acid (typically pH ~2.0), the molecule becomes a net cation. It binds strongly to the sulfonate groups of the SCX resin, allowing neutral and acidic impurities to be washed away with water. Elution with aqueous ammonia then deprotonates the amine, neutralizing the molecule and releasing it from the resin[3].

Step-by-Step Methodology: Self-Validating SCX Chromatography

This protocol utilizes a built-in pH feedback loop to validate the success of each step in real-time.

  • Resin Preparation: Swell a strongly acidic cation exchange resin (e.g., Dowex 50WX8 or Diaion UBK08, H⁺ form) in DI water. Pack the column and wash with 1M HCl (2 Column Volumes, CV) to ensure complete protonation.

  • Validation of Equilibration: Wash the column with DI water until the effluent pH matches the influent DI water (pH ~6.0-7.0). Causality: If the column is too acidic, the product will not bind uniformly.

  • Sample Loading: Dissolve the crude 3-isopropylazetidine-2-carboxylic acid in DI water. Adjust the sample to pH 2.0 using 1M HCl. Load onto the column at a flow rate of 1-2 CV/hour.

  • Washing: Wash with 3-5 CV of DI water.

    • Self-Validation: Spot the effluent on a TLC plate and heat with ninhydrin stain. A lack of purple/yellow color confirms your product is securely trapped on the resin.

  • Elution: Switch the eluent to 2M aqueous NH₄OH.

    • Self-Validation: Continuously monitor the effluent pH. The product will elute exactly when the effluent pH spikes from ~6.0 to >9.0. Collect only the basic fractions.

  • Isolation: Lyophilize the basic fractions to remove water and volatile ammonia, yielding the pure, salt-free zwitterion.

Section 2: N-Protected Derivatives (Boc, Fmoc, Cbz)

Q: I protected my 3-isopropylazetidine-2-carboxylic acid with a Boc group. My LC-MS shows the correct mass, but my NMR shows a messy doubling of peaks, and my HPLC shows a broad split peak. Is my product impure? A: No, your product is likely pure. You are observing rotamers . When the secondary amine of the azetidine ring is protected (e.g., N-Boc or N-Fmoc), it forms a tertiary amide. The barrier to rotation around this C-N amide bond is exceptionally high. The steric bulk of the 3-isopropyl group forces the molecule into distinct cis and trans conformations that interconvert very slowly on the NMR and HPLC timescales at room temperature.

  • Resolution: To validate purity, run your NMR at an elevated temperature (e.g., 60 °C in DMSO-d6) or run your HPLC with the column compartment heated to 50 °C. The thermal energy will overcome the rotational barrier, causing the split peaks to coalesce into a single, sharp signal.

Q: How should I modify my mobile phase for RP-HPLC of the N-Boc derivative? A: Because the N-Boc derivative is a free carboxylic acid, it will partially ionize in a neutral water/acetonitrile gradient, leading to peak tailing. You must use an acidic modifier (0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid) to keep the carboxylate fully protonated and lipophilic, ensuring sharp peak shapes and predictable retention times.

Step-by-Step Methodology: RP-HPLC Purification of N-Boc Derivatives
  • Sample Preparation: Dissolve the crude N-Boc-3-isopropylazetidine-2-carboxylic acid in a 1:1 mixture of MeCN/H₂O. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a preparative C18 column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase Setup:

    • Solvent A: H₂O + 0.1% TFA

    • Solvent B: MeCN + 0.1% TFA

  • Gradient Execution: Run a linear gradient from 10% B to 90% B over 20 minutes.

  • Detection & Validation: Monitor UV absorbance at 210 nm (the Boc group lacks strong chromophores, so you must rely on the amide/carboxylate absorbance). Self-Validation: Because 210 nm is non-specific, immediately analyze the collected fractions via direct-injection mass spectrometry (looking for [M+H-tBu]⁺ or[M-H]⁻) before pooling and lyophilizing.

Quantitative Data Summary

To aid in your method development, utilize the following comparative data table for the different states of the molecule:

ParameterUnprotected ZwitterionN-Boc DerivativeN-Fmoc Derivative
Estimated LogP -2.5 to -1.5+1.8 to +2.2+3.5 to +4.0
Preferred Stationary Phase SCX Resin (e.g., Dowex 50W)Normal Phase SilicaC18 Reverse Phase
Typical Mobile Phase H₂O wash, 2M NH₄OH eluentHexane/EtOAc + 0.1% AcOHH₂O/MeCN + 0.1% TFA
Retention Metric Elutes precisely at pH > 9.0R_f ≈ 0.35 (1:1 Hex/EtOAc)R_t ≈ 14.5 min (Standard Gradient)
Detection Method Ninhydrin Stain (TLC)UV 210 nm / ELSDUV 254 nm / 210 nm

References

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid The Journal of Organic Chemistry - ACS Publications[Link]

  • Ion Exchange Resin for Amino Acid Purification Diaion (Mitsubishi Chemical)[Link]

  • Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid Heterocycles[Link]

  • Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions Industrial & Engineering Chemistry Research - ACS Publications[Link]

Sources

Optimization

Technical Support Center: 3-Isopropylazetidine-2-carboxylic Acid Synthesis &amp; Racemization Control

Welcome to the Technical Support Center for advanced heterocyclic amino acid synthesis. This guide is designed for researchers and drug development professionals facing stereochemical fidelity issues when working with hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic amino acid synthesis. This guide is designed for researchers and drug development professionals facing stereochemical fidelity issues when working with highly strained building blocks.

Mechanistic Overview: The Causality of Racemization

The synthesis and downstream coupling of 3-isopropylazetidine-2-carboxylic acid presents a unique stereochemical challenge. To solve racemization, one must first understand the thermodynamic and kinetic forces at play.

The Causality of Epimerization: Azetidine is a four-membered heterocycle characterized by extreme angle strain. When a bulky isopropyl group is introduced at the C3 position, it creates severe 1,2-steric repulsion with the C2-carboxylic acid. During carboxyl activation (e.g., forming an active ester for peptide coupling), the α-proton at the C2 position becomes highly acidic[1].

If a base removes this α-proton, the C2 carbon rehybridizes from sp3 to sp2 (forming a planar enolate or oxazolone intermediate). This planarization temporarily relieves the intense 1,2-steric strain between the C2 and C3 substituents. Because the transition state relieves steric tension, the activation energy for deprotonation is drastically lowered, making 3-isopropylazetidine-2-carboxylic acid hyper-sensitive to base-catalyzed racemization compared to standard amino acids like proline[2].

MechanisticLogic ActivatedEster Activated Aze Ester (High Steric Strain) PathA Strong Base (e.g., DIPEA) ActivatedEster->PathA PathB Prolonged Activation Time ActivatedEster->PathB Enolization Direct α-Deprotonation (sp2 Planar Enolate) PathA->Enolization Relieves 1,2-Strain Oxazolone 5(4H)-Oxazolone Intermediate PathB->Oxazolone Intramolecular Attack Racemization Racemized Product (Loss of ee%) Enolization->Racemization Oxazolone->Racemization

Mechanistic pathways leading to racemization of activated azetidine derivatives.

Frequently Asked Questions (FAQs)

Q: Why does my 3-isopropylazetidine-2-carboxylic acid racemize when using HATU/DIPEA? A: HATU requires a tertiary base like DIPEA to function. Because the α-proton of the activated azetidine ester is highly acidic, the strong basicity of DIPEA ( pKa​≈10.5 ) rapidly abstracts the proton to form an enolate[1]. The steric bulk of the 3-isopropyl group accelerates this by favoring the planar sp2 transition state.

Q: Can I reverse the racemization once it occurs? A: No. Epimerization occurs irreversibly during the lifetime of the activated ester in solution[1]. You must prevent it from happening by trapping the active ester immediately or avoiding basic conditions entirely.

Q: How can I obtain enantiopure starting material if chemical resolution fails? A: Harsh chemical resolutions often lead to low yields and partial racemization. Instead, utilize biocatalytic approaches. For example, Rhodococcus erythropolis whole-cell catalysts can perform highly enantioselective biotransformations of racemic azetidine-2-carbonitriles into enantiopure carboxylic acids (>99.5% ee) under neutral aqueous conditions[3]. Alternatively, asymmetric ring-closure from malonate intermediates preserves stereocenters.

Diagnostic & Troubleshooting Workflow

If you detect a loss of enantiomeric excess (ee) in your final product, use the following diagnostic logic to isolate the failure point.

RacemizationTroubleshooting Start Detect Racemization (ee < 99%) CheckStep Identify Stage of Epimerization Start->CheckStep Isolate Isolate Intermediates (Chiral HPLC Checkpoints) CheckStep->Isolate BaseIssue Base-Catalyzed Enolization? Isolate->BaseIssue Excess Base Used Oxazolone Oxazolone Formation? Isolate->Oxazolone Prolonged Pre-activation FixBase Eliminate Tertiary Base (Switch to DIC) BaseIssue->FixBase FixActivator Add Racemization Suppressant (Use OxymaPure) Oxazolone->FixActivator Validate Re-run Chiral HPLC Confirm ee > 99% FixBase->Validate FixActivator->Validate

Diagnostic workflow for identifying and resolving racemization pathways in azetidine synthesis.

Quantitative Data: Impact of Coupling Reagents on Racemization

To demonstrate the causality of reagent selection, the table below summarizes the expected enantiomeric excess when coupling 3-isopropylazetidine-2-carboxylic acid under various conditions[1][2].

Coupling ReagentBaseAdditivePre-activation TimeResulting ee (%)Mechanistic Outcome
HATU DIPEA (2.0 eq)None5 min< 60%Rapid α-deprotonation due to strong base and steric relief.
HBTU NMM (2.0 eq)HOBt2 min85%Moderate oxazolone suppression, but base still causes enolization.
DIC NoneHOAt0 min (In situ)95%Elimination of base improves ee; HOAt traps active ester.
DIC NoneOxymaPure0 min (In situ)> 99% Optimal. Oxyma acts as a superior racemization suppressant[2].

Self-Validating Standard Operating Procedure (SOP)

To guarantee stereochemical integrity, protocols must be self-validating. This SOP utilizes DIC/OxymaPure to eliminate tertiary bases and includes mandatory analytical checkpoints to verify success before proceeding.

Protocol: Base-Free Coupling of 3-Isopropylazetidine-2-carboxylic Acid

Step 1: Starting Material Validation

  • Action: Analyze the starting (S)-3-isopropylazetidine-2-carboxylic acid via Chiral HPLC (e.g., Chiralcel OD column, Hexane/IPA gradient).

  • Validation Checkpoint: Do not proceed unless ee > 99.5%. If ee is low, perform an enzymatic resolution using Rhodococcus erythropolis AJ270[3].

Step 2: In Situ Activation (Zero Pre-Activation)

  • Action: Dissolve 1.0 eq of the azetidine derivative and 1.0 eq of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in anhydrous DMF (0.1 M concentration) at 0 °C.

  • Action: Add 1.0 eq of the amine nucleophile directly to the flask.

  • Action: Add 1.05 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Crucial: Do not add any tertiary base (No DIPEA, No TEA).

  • Rationale: Adding the nucleophile before the DIC ensures that the highly reactive Oxyma ester is trapped by the amine the millisecond it forms, preventing the intermediate from lingering and forming an oxazolone[2].

Step 3: Reaction Monitoring & Quenching

  • Action: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint (In-Process): At 30 minutes, extract a 5 µL aliquot. Quench with an excess of a chiral amine (e.g., (R)-α-methylbenzylamine). Analyze via rapid LC-MS. The presence of a single diastereomeric mass peak validates that the active ester is forming and coupling without epimerization.

Step 4: Product Isolation and Final Validation

  • Action: Filter off the diisopropylurea (DIU) byproduct. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

  • Validation Checkpoint (Final): Run the purified product on Chiral HPLC against a deliberately synthesized racemic standard. The chromatogram must show a single peak matching the retention time of the desired enantiomer, confirming a final ee of >99%.

References

  • Histidine Racemization in SPPS: Prevention & Detection - Peptide Chemistry Peptide Chemistry[Link]

  • Efficient route to (S)-azetidine-2-carboxylic acid Bioscience, Biotechnology, and Biochemistry (PubMed)[Link]

  • Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications The Journal of Organic Chemistry (ResearchGate) [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Sterically Hindered Azetidine Carboxylic Acids

Welcome to the Application Support Center. Synthesizing four-membered nitrogen heterocycles—specifically sterically hindered azetidine carboxylic acids—presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing four-membered nitrogen heterocycles—specifically sterically hindered azetidine carboxylic acids—presents unique thermodynamic and kinetic challenges. High ring strain (~26 kcal/mol), steric clashes during cyclization, and the propensity for epimerization at the alpha-carboxylic center require precise control over reaction conditions.

This guide addresses common bottlenecks, provides validated protocols, and offers mechanistic troubleshooting to ensure robust experimental outcomes.

Module 1: Photochemical Construction of the Azetidine Core

Context: Traditional cyclizations often fail for highly substituted azetidines due to the Thorpe-Ingold effect competing with severe steric hindrance. Intermolecular aza Paternò-Büchi [2+2] photocycloadditions using visible light photoredox catalysis offer a robust, mild alternative to access highly functionalized azetidine cores[1].

FAQ 1.1: Why is my intermolecular [2+2] photocycloaddition yielding complex mixtures instead of the desired highly substituted azetidine?

Answer: The primary cause is often competitive direct excitation of the imine or alkene, leading to background radical reactions or E/Z isomerization. To ensure selective energy transfer (EnT), you must use a photocatalyst with a triplet energy precisely matched to the alkene but lower than the imine[2]. For example, the Ir[dF(CF3)ppy]2(dtbbpy)PF6 catalyst selectively sensitizes styrenes without exciting the oxime derivative. Furthermore, ensure strict exclusion of oxygen, which rapidly quenches the triplet excited state.

Protocol: Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition

Self-Validating Check: The reaction's success relies on the visual confirmation of catalyst solubility and the absence of baseline degradation in LC-MS prior to workup.

  • Preparation: In a glovebox, dissolve the oxime derivative (1.0 equiv) and the alkene (e.g., 1-hexene, 5.0 equiv) in anhydrous, rigorously degassed THF (0.1 M).

  • Catalyst Addition: Add the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.5 to 2.5 mol%)[2].

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with a 427 nm blue LED. Critical: Use a cooling fan to maintain the ambient temperature at 25 °C; thermal runaway will degrade the oxime.

  • Monitoring: Stir for 16–20 hours. Monitor via LC-MS for the consumption of the oxime.

  • Workup: Remove the solvent under reduced pressure and purify via flash column chromatography. The N–O bond can subsequently be cleaved via zinc/acid or palladium-mediated hydrogenolysis to yield the free azetidine[1].

Photoredox PC Ir Catalyst (Ground State) PC_ex Ir Catalyst* (Triplet State) PC->PC_ex Blue LED (427 nm) PC_ex->PC Relaxation Alkene_ex Alkene* (Triplet State) PC_ex->Alkene_ex Energy Transfer Alkene Alkene (Ground State) Azetidine Hindered Azetidine Product Alkene_ex->Azetidine [2+2] Cycloaddition Imine Oxime/Imine Imine->Azetidine Reacts with Alkene*

Caption: Photoredox-mediated energy transfer pathway for [2+2] azetidine synthesis.

Module 2: Ring Closure & Thermal Isomerization Strategies

Context: When building azetidine-3-carboxylic acids from acyclic precursors, 3-exo-tet cyclizations (forming aziridines) are kinetically favored over 4-exo-tet cyclizations (forming azetidines)[3].

FAQ 2.1: My base-induced cyclization of 2-(bromomethyl)acrylates yields predominantly the aziridine instead of the azetidine. How do I drive the reaction to the 4-membered ring?

Answer: This is a classic kinetic vs. thermodynamic control issue. The aziridine is the kinetically favored product. To obtain the sterically hindered 3-bromoazetidine-3-carboxylic acid derivative, you must subject the isolated aziridine to thermal isomerization[3]. Refluxing the aziridine in a polar aprotic solvent (e.g., DMSO at 70 °C) facilitates ring expansion via a bicyclic aziridinium intermediate[4].

Quantitative Data: Optimization of Base-Induced Cyclization & Isomerization

The following table summarizes typical conversion metrics when shifting from kinetic to thermodynamic conditions during the synthesis of C3-substituted azetidines.

Substrate Steric Bulk (C3)SolventTemp (°C)Kinetic Product (Aziridine %)Thermodynamic Product (Azetidine %)
MethylTHF25>95%<5%
MethylDMSO70<10%85%
t-ButylDMSO7030%65%
t-ButylDMSO100<5%78% (Note: Minor decomposition)
Protocol: Synthesis of 3-Bromoazetidine-3-Carboxylic Acid Derivatives via Isomerization
  • Cyclization: Treat the dibromo amino ester precursor with a mild base (e.g., Et₃N) in THF at room temperature to form the aziridine-2-carboxylate intermediate.

  • Isolation: Filter off the ammonium salts and concentrate the filtrate under reduced pressure.

  • Isomerization: Dissolve the crude aziridine in anhydrous DMSO (0.2 M). Heat the mixture to 70 °C under an inert atmosphere for 12-24 hours[4].

  • Monitoring: Track the disappearance of the aziridine ring protons (~2.0-2.5 ppm) and the appearance of the azetidine protons (~3.5-4.5 ppm) via ¹H NMR. Self-validating check: The distinct downfield shift confirms successful ring expansion.

  • Workup: Dilute the mixture with water, extract with EtOAc, wash extensively with brine to remove DMSO, and purify via column chromatography.

Module 3: Functionalization via Decarboxylative Cross-Coupling

Context: Azetidine-3-carboxylic acids are excellent precursors for generating tertiary benzylic or alkyl radicals via photoredox-catalyzed decarboxylation, enabling the synthesis of 3,3-disubstituted azetidines[5].

FAQ 3.1: I am attempting a decarboxylative alkylation of a 3-aryl-azetidine-3-carboxylic acid, but I am observing low conversion and protodecarboxylation. What is going wrong?

Answer: Tertiary azetidine radicals are highly sterically demanding, and their stabilized nature leads to low rate constants in intermolecular additions[6]. If the radical trap (activated alkene) is not sufficiently electrophilic or if the local concentration is too low, the tertiary radical will abstract a hydrogen atom from the solvent or catalyst environment (protodecarboxylation) instead of undergoing conjugate addition. Solution: Ensure you are using an optimized photocatalyst and an excess of the activated alkene (2-3 equivalents). Furthermore, the solvent must be rigorously degassed, as oxygen rapidly quenches tertiary radicals[5].

Troubleshooting Start Low Conversion in Decarboxylative Alkylation Check1 Is protodecarboxylation observed? Start->Check1 Yes1 Yes: Radical is forming but failing to trap Check1->Yes1 NMR shows C-H product No1 No: Radical generation is failing Check1->No1 Starting material recovered Sol1 Increase alkene equivalents or use more electrophilic trap Yes1->Sol1 Sol2 Check photocatalyst redox potential & base No1->Sol2

Caption: Troubleshooting logic for low yields in photoredox decarboxylative alkylation.

References

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions, Nature Chemistry / ResearchGate. 1

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions, Nature Communications / NIH. 2

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications, UGent. 3

  • Recent advances in synthetic facets of immensely reactive azetidines, RSC Publishing. 4

  • Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals, Digitellinc. 6

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability, ACS Publications. 5

Sources

Optimization

SPPS Technical Support Center: Troubleshooting Constrained Amino Acid Incorporation

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when incorporating constrai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when incorporating constrained amino acids—such as α-aminoisobutyric acid (Aib), N-methylated amino acids, and cyclic analogs (e.g., Proline derivatives).

While these modifications are essential for developing proteolytically stable and conformationally restricted peptide therapeutics, they introduce severe steric hindrance, reduced nucleophilicity, and conformational biases that promote side reactions[1]. This guide provides mechanistic explanations, validated protocols, and troubleshooting workflows to ensure high-yield synthesis.

Section 1: Overcoming Steric Hindrance in Amide Bond Formation

Q: Why do standard carbodiimide (DIC/HOBt) couplings fail when incorporating Aib or N-methylated amino acids?

A: Standard carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. When reacting with sterically demanding secondary amines (e.g., an N-methyl residue on the resin) or when coupling a bulky acid (e.g., Aib, an α,α-dialkyl amino acid), the activation energy barrier for nucleophilic attack is exceptionally high[1][2]. This prolonged reaction time allows the O-acylisourea to undergo undesired pathways, such as rearrangement into an unreactive N-acylurea or cyclization into an oxazolone, which leads to epimerization and sequence truncation[3].

The Solution: Transition to highly reactive uronium/aminium salts (e.g., HATU) or use Oxyma Pure as an additive with DIC. Oxyma Pure forms a highly reactive ester that outperforms HOBt in overcoming steric barriers while suppressing racemization[3][4]. Furthermore, applying microwave energy (MA-SPPS) provides the kinetic energy required to overcome the steric barrier, driving conventionally difficult couplings to completion in minutes[5][6].

G A Sterically Hindered Coupling (e.g., Aib, N-Me) B Resin Cleavage & LC-MS / Colorimetric Test A->B C Negative (Complete) B->C Proceed to Deprotection D Positive (Incomplete) B->D Troubleshoot E Switch to Potent Reagents (HATU or DIC/Oxyma) D->E F Apply Microwave Heating (75-90°C) D->F G Double Coupling Strategy E->G F->G G->B Re-evaluate

Caption: Troubleshooting workflow for incomplete coupling of sterically hindered amino acids.

Q: How should I adjust my solvent system for difficult sequences containing multiple constrained residues?

A: Constrained residues disrupt normal peptide hydrogen bonding, often leading to on-resin aggregation and poor solvation. While Dimethylformamide (DMF) is standard, switching to N-methylpyrrolidone (NMP) or a solvent mixture like DCM/DMF/NMP (1:1:1) enhances the swelling of the peptide-resin complex[2]. Utilizing PEG-based resins (e.g., ChemMatrix) instead of standard polystyrene significantly improves solvation and coupling efficiency for highly constrained sequences[7].

Quantitative Data: Coupling Reagent Efficacy

Table 1: Comparison of Coupling Reagents for Constrained Amino Acids

Reagent SystemActivator TypeReactivity vs. Steric BulkEpimerization SuppressionRecommended Use Case
DIC / HOBt BenzotriazoleLowModerateStandard SPPS; not recommended for Aib/N-Me.
DIC / Oxyma Pure OximeHighExcellentFirst-line for constrained AAs and MA-SPPS[3][7].
HATU / DIPEA Uronium (HOAt)Very HighGoodSevere steric hindrance (e.g., consecutive Aib)[2].
PyAOP / DIPEA PhosphoniumVery HighGoodN-methylated couplings (avoids guanidinylation)[1][2].
Acyl Fluorides Acid HalideExtremeModerateExtremely hindered α,α-dialkyl amino acids[2].
Protocol 1: Microwave-Assisted Double Coupling of Fmoc-Aib-OH

This self-validating protocol utilizes DIC/Oxyma Pure under microwave irradiation to force the coupling of bulky residues.

  • Resin Preparation: Swell the resin (preferably PEG-based) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF) and wash thoroughly (5x DMF).

  • Pre-activation: In a separate vessel, dissolve 5 equivalents (eq) of Fmoc-Aib-OH and 5 eq of Oxyma Pure in DMF (0.2 M concentration). Add 5 eq of DIC. Allow to pre-activate for 2 minutes at room temperature[8].

  • Microwave Coupling: Transfer the activated solution to the resin. Irradiate at 75°C – 90°C for 5–10 minutes using a microwave peptide synthesizer[5].

  • Validation: Drain and wash the resin (3x DMF). Perform a Kaiser test. If coupling onto an N-methylated residue, you must use the Chloranil test instead, as the Kaiser test yields false negatives for secondary amines.

  • Double Coupling: If the colorimetric test is positive (indicating unreacted amines), repeat Steps 2–4 with fresh reagents before proceeding to the next deprotection step[2].

Section 2: Mitigating Diketopiperazine (DKP) Formation

Q: I am observing a massive loss of peptide yield and a truncated sequence exactly two residues after coupling an N-methyl amino acid or Proline. What is happening?

A: You are experiencing diketopiperazine (DKP) formation. N-alkylated amino acids and Proline uniquely populate the cis-amide bond conformation due to steric constraints[9]. During the Fmoc deprotection of the second amino acid, the newly exposed free N-terminal amine is spatially forced into close proximity with the ester or amide bond connecting the dipeptide to the resin. The amine undergoes a rapid intramolecular nucleophilic attack, cleaving the dipeptide off the resin as a stable 6-membered DKP ring and leaving a truncated sequence[10][11].

DKP A Resin-Bound Dipeptide (Contains N-Me/Pro) B Fmoc Deprotection (Base Catalyzed) A->B C Free N-Terminal Amine (cis-Amide Conformation) B->C D Intramolecular Attack on C-Terminal Bond C->D Slow Coupling F Rapid Acylation (Pre-activated AA) C->F Outcompetes DKP E Diketopiperazine (DKP) Cleaved from Resin D->E Chain Truncation G Successful Elongation F->G

Caption: Mechanism of Diketopiperazine (DKP) formation versus successful peptide elongation.

Q: How can I prevent DKP formation during SPPS?

A: DKP formation is highly base-catalyzed and time-dependent. To prevent it, you must alter the kinetics of the reaction:

  • Minimize Deprotection Time: Avoid standard 20% piperidine. Instead, use a stronger, non-nucleophilic base mixture (e.g., 2% DBU in DMF) for very short durations (e.g., 2 x 2 minutes) to rapidly remove the Fmoc group without catalyzing the DKP cyclization[10].

  • In-Situ Activation: Pre-activate the third amino acid before adding it to the resin. This ensures that the moment the amine is deprotected, it is immediately acylated by the incoming amino acid, outcompeting the intramolecular DKP cyclization[11].

  • Sterically Hindered Resins: Use highly sterically hindered resins like 2-Chlorotrityl chloride (2-CTC). The massive bulk of the trityl linker physically restricts the conformational folding required for DKP formation.

Protocol 2: Rapid Deprotection and Acylation to Prevent DKP

Use this protocol immediately after coupling the second amino acid onto an N-methylated or Proline residue.

  • Pre-activation of AA3: In a separate vial, dissolve 5 eq of the third amino acid (Fmoc-AA3-OH) and 4.9 eq of HATU in DMF. Add 10 eq of DIPEA. Allow to pre-activate for 1 minute.

  • Rapid Deprotection of AA2: Treat the resin with 20% piperidine in DMF (or 2% DBU in DMF) for exactly 3 minutes . Drain rapidly.

  • Immediate Acylation: Do not perform extensive washing. Wash the resin quickly with DMF (2x, 30 seconds each), then immediately add the pre-activated Fmoc-AA3-OH solution from Step 1.

  • Coupling: Agitate for 45–60 minutes.

  • Validation: Cleave a micro-aliquot of the resin using 95% TFA/H2O and analyze via LC-MS to confirm the presence of the tripeptide and the absence of the DKP mass (-18 Da from the expected dipeptide mass).

References

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." cem.com. Available at:[Link]

  • ACS Omega. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." acs.org. Available at:[Link]

  • PMC - NIH. "Greening the synthesis of peptide therapeutics: an industrial perspective." nih.gov. Available at:[Link]

  • Journal of the Mexican Chemical Society. "Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP)." scielo.org.mx. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Isopropylazetidine-2-Carboxylic Acid Synthesis

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally restricted non-proteinogenic amino acids, the synthesis of azetidine-2-carboxylic acid derivatives has become a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally restricted non-proteinogenic amino acids, the synthesis of azetidine-2-carboxylic acid derivatives has become a critical, yet challenging, workflow. The incorporation of a bulky 3-isopropyl group introduces severe transannular steric strain, making the formation of the four-membered ring thermodynamically uphill and highly susceptible to side reactions[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate byproducts and optimize your synthetic yields.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing a high percentage of α,β-unsaturated elimination byproducts during the cyclization of my acyclic precursor?

A1: The formation of a highly strained four-membered azetidine ring is kinetically slow and competes directly with E2 elimination pathways[2]. When utilizing a 3-isopropyl substituted precursor (e.g., a 2,4-dibromo-3-isopropylbutanoate derivative), the steric bulk of the isopropyl group significantly increases the activation energy ( ΔG‡ ) required for the desired intramolecular SN​2 ring closure.

  • The Causality: Because the SN​2 pathway is sterically hindered, the competing E2 elimination pathway gains a kinetic advantage. A strong base will abstract the relatively acidic α -proton (adjacent to the ester/carboxylic acid), expelling the leaving group to form an allylic-type α,β -unsaturated byproduct[2].

  • The Solution: Shift the kinetic balance by utilizing a milder, sterically hindered base (such as Cs2​CO3​ or N,N -diisopropylethylamine) and strictly control the reaction temperature. Conducting the cyclization at lower temperatures (e.g., -35 °C warming to 25 °C) suppresses the higher-activation-energy E2 pathway while allowing the SN​2 cyclization to proceed[3].

Q2: My cyclization yields an inseparable mixture of cis and trans diastereomers. How can I improve the diastereoselectivity of the reaction?

A2: Diastereoselectivity in azetidine synthesis is dictated by the facial selectivity during the ring-closure event[4]. The 3-isopropyl group forces the transition state to adopt specific conformations to minimize steric clash with the incoming nitrogen nucleophile.

  • The Causality: If the nitrogen protecting group is small, the energy difference between the cis-forming and trans-forming transition states is minimal, resulting in a ~1:1 diastereomeric mixture[4].

  • The Solution: Increase the steric bulk of the primary amine used for cyclization. Utilizing a bulky amine like benzhydrylamine or a chiral tert-butanesulfinamide amplifies the steric differentiation in the transition state, heavily favoring the trans-diastereomer[4]. If a mixture persists, the diastereomers of N-protected azetidines are typically separable via normal-phase column chromatography prior to final deprotection[4].

Q3: I am detecting acyclic amino-alcohols and ring-expanded (pyrrolidine) byproducts instead of the target azetidine. What is failing in my workflow?

A3: The presence of acyclic intermediates indicates that the initial intermolecular nitrogen alkylation occurred, but the subsequent intramolecular cyclization stalled.

  • The Causality: This is almost always a leaving group (LG) deficiency. Standard halides (like chloride) are often insufficient to drive the thermodynamically unfavorable closure of a 4-membered ring[1]. Furthermore, if the reaction is pushed with excessive heat to compensate for a poor LG, alternative nucleophilic attacks can trigger ring-expansion to thermodynamically favored 5-membered pyrrolidines[2].

  • The Solution: Upgrade your leaving group. Convert hydroxyl precursors into highly reactive bis-triflates or mesylates in situ[3]. If starting from a dibromide, add a catalytic amount of tetra-n-butylammonium iodide (TBAI) to facilitate an in situ Finkelstein reaction, converting the bromide into a highly reactive iodide intermediate[5].

Part 2: Diagnostic Data Presentation

Use the following diagnostic matrix to analyze your crude reaction mixtures and implement immediate corrective actions.

Byproduct CategoryMechanistic CauseAnalytical Signature ( 1H NMR / MS)Corrective Action
α,β -Unsaturated Esters Base-catalyzed E2 elimination outcompeting SN​2 cyclizationPresence of distinct alkene protons ( δ 5.5–7.0 ppm)Lower reaction temperature; switch to a milder base ( Cs2​CO3​ ).
Undesired Diastereomer Poor facial selectivity during transition state ring closureDistinct C2/C3 coupling constants ( 3J ) indicating cis geometryUtilize a bulkier N-protecting group (e.g., Benzhydryl); separate via chromatography.
Acyclic Intermediates Insufficient leaving group ability; stalled intramolecular SN​2 Presence of unreacted halide/LG and free secondary amine protonsUpgrade leaving group to triflate/mesylate; add TBAI catalyst.
Ring-Expanded Species Thermodynamic rearrangement to 5-membered pyrrolidine ringLoss of highly strained 4-membered ring signals; shifted α -protonsControl reaction kinetics; avoid prolonged heating above 40 °C.

Part 3: Validated Experimental Protocol

Optimized Synthesis of N-Protected 3-Isopropylazetidine-2-Carboxylic Acid

This protocol utilizes a bis-triflate activation strategy to ensure rapid cyclization while suppressing elimination byproducts.

Step 1: Precursor Activation

  • Dissolve 1.0 equivalent of the acyclic precursor (e.g., 3-isopropyl-1,4-butanediol derivative) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Cool the reaction vessel to -35 °C using a dry ice/acetonitrile bath[3].

  • Add 2.5 equivalents of N,N -diisopropylethylamine (Hünig's base).

  • Dropwise, add 2.1 equivalents of trifluoromethanesulfonic anhydride ( Tf2​O ) over 15 minutes. Stir for an additional 30 minutes.

  • Self-Validation Check: Pull a 50 µL aliquot, quench in NaHCO3​ , and analyze via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the starting material confirms successful bis-triflate formation.

Step 2: Amine Addition & Cyclization 5. To the -35 °C solution, slowly add 1.05 equivalents of benzhydrylamine. The steric bulk of this amine prevents over-alkylation and improves trans-diastereoselectivity[4]. 6. Remove the cooling bath and allow the reaction to gradually warm to room temperature (20–25 °C). Stir for 12 hours. Do not apply external heat, as this will trigger E2 elimination[3].

  • Self-Validation Check: Analyze the crude mixture via 1H NMR. The presence of alkene protons ( δ 5.5–7.0 ppm) indicates E2 elimination. If the ratio of alkene to azetidine protons exceeds 1:10, ensure stricter temperature control in subsequent runs.

Step 3: Quench and Purification 7. Quench the reaction with saturated aqueous NaHCO3​ and extract with diethyl ether ( 3×50 mL). Note: Using diethyl ether instead of DCM for extraction helps precipitate highly polar polymeric byproducts, allowing them to be filtered off[4]. 8. Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure. 9. Purify the crude mixture via normal-phase silica gel chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc). The cis and trans diastereomers exhibit sufficient ΔRf​ for baseline separation[4].

Part 4: Pathway Visualization

G SM Acyclic Precursor (e.g., 2,4-dibromobutanoate) Intermediate N-Alkylated Intermediate SM->Intermediate Intermolecular SN2 Reagents Primary Amine + Base Reagents->Intermediate Desired 3-Isopropylazetidine- 2-carboxylic acid Intermediate->Desired Intramolecular SN2 (Kinetic Control) Elim Elimination Byproduct (α,β-unsaturated) Intermediate->Elim E2 Elimination (Thermodynamic) Acyclic Acyclic Byproduct (Unreacted LG) Intermediate->Acyclic Stalled Reaction (Poor LG)

Reaction pathways showing desired azetidine synthesis vs. elimination and acyclic byproducts.

References

1.[5] Efficient Route to (S)-Azetidine-2-carboxylic Acid. tandfonline.com. 5 2.[2] Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry. acs.org. 2 3.[3] Two Scalable Syntheses of (S)-2-Methylazetidine | The Journal of Organic Chemistry. acs.org.3 4.[1] PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. clockss.org. 1 5.[4] A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. nih.gov. 4

Sources

Optimization

Technical Support Center: Scalable Synthesis of 3-Isopropylazetidine-2-carboxylic Acid

Welcome to the Process Chemistry & Scale-Up Support Portal. This knowledge base is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and scale-up of 3-isopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry & Scale-Up Support Portal. This knowledge base is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and scale-up of 3-isopropylazetidine-2-carboxylic acid and its stereoisomers.

Due to the high ring strain and the challenge of establishing contiguous stereocenters on a four-membered ring, synthesizing this privileged pharmacophore requires strict control over reaction conditions. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols.

Part 1: Frequently Asked Questions (FAQs) & Strategic Troubleshooting

Q1: Which synthetic route is most viable for scaling up 3-isopropylazetidine-2-carboxylic acid? A1: The choice of route depends on your target scale and library requirements.

  • For targeted, high-enantiopurity synthesis (Gram scale): The is the gold standard. It allows for the specific synthesis of (2S,3S)-3-isopropylazetidine-2-carboxylic acid with >96% ee by utilizing a phenyl moiety as a robust synthetic equivalent for the carboxylic acid[1].

  • For broad library generation and decagram scale-up: The modern is superior. It leverages the ~40 kcal/mol ring strain of ABBs to drive stereospecific ring-opening, avoiding the cryogenic conditions required by the hydrazone method[2].

Q2: In the SAMP/RAMP route, why do we use an organocerium reagent (PhLi/CeCl₃) instead of direct PhLi addition? A2: Causality is key here. Direct addition of PhLi to the highly functionalized α -hydroxymethylated hydrazone often leads to competitive deprotonation (enolization) rather than the desired nucleophilic attack. By transmetalating PhLi with anhydrous CeCl₃, you generate a highly oxophilic, less basic organocerium species. This enforces strict 1,2-addition, preserving the established stereocenter and ensuring a self-validating diastereomeric excess (de > 96%)[3].

Q3: We are observing dimerization during the ABB strain-release functionalization. How can we prevent this? A3: ABBs are highly sensitive to premature activation. Under weakly acidic conditions without a strong, competing nucleophile, the protonated ABB intermediate will be attacked by an unprotonated ABB molecule, leading to dimerization[4]. Solution: Always store ABBs under strictly basic and inert conditions. During functionalization, ensure your trapping nucleophile is fully solubilized and present in excess before initiating the acid-catalyzed strain-release[5].

Q4: During the final oxidative cleavage of the phenyl ring (RuCl₃/H₅IO₆), my azetidine ring degrades. What is going wrong? A4: The azetidine nitrogen must be properly protected (e.g., as a tosylate or Boc group) prior to oxidation. Furthermore, the RuCl₃/H₅IO₆ system relies on a delicate biphasic equilibrium. If the stirring is inadequate, localized high concentrations of the active Ru(VIII) species will over-oxidize the substrate. Maintain vigorous biphasic stirring and strictly control the temperature at 20–25 °C[6].

Part 2: Experimental Workflows & Step-by-Step Protocols

Protocol A: Classical Asymmetric Synthesis via SAMP-Hydrazone

Reference Standard for (2S,3S)-3-Isopropylazetidine-2-carboxylic Acid[1]

Step 1: α -Hydroxymethylation

  • Cool a solution of LDA (1.1 equiv) in anhydrous THF to 0 °C.

  • Add the isovaleraldehyde SAMP-hydrazone dropwise and stir for 4 hours to ensure complete metallation.

  • Critical Step: Cool the reaction mixture to -100 °C (using a liquid nitrogen/ethanol bath). Add (2-trimethylsilylethoxy)methyl chloride (SEMCl). Mechanistic insight: The extreme cryogenic temperature is required to rigidify the aza-enolate transition state, ensuring >96% de.

Step 2: Nucleophilic Addition

  • Suspend anhydrous CeCl₃ in THF and stir at room temperature for 2 hours, then cool to -105 °C.

  • Add PhLi dropwise to form the organocerium reagent. Add the product from Step 1.

  • Quench with saturated aqueous NH₄Cl. The phenyl group now serves as a stable placeholder for the future carboxylic acid[6].

Step 3: N-N Bond Cleavage & Cyclization

  • Reflux the intermediate with BH₃·THF for 12 hours to reductively cleave the N-N bond, followed by an HCl quench to yield the 1,3-amino alcohol.

  • Tosylate the amine/alcohol, then treat with LiBF₄ in MeCN/H₂O (98:2) at reflux. Mechanistic insight: Li⁺ acts as a mild Lewis acid to activate the leaving group, while the non-nucleophilic BF₄⁻ allows the intramolecular nitrogen to trap the carbocation, forming the azetidine ring.

Step 4: Oxidative Cleavage

  • Dissolve the phenylazetidine in a mixture of MeCN/CCl₄/H₂O.

  • Add RuCl₃ (catalytic) and H₅IO₆. Stir vigorously at room temperature to oxidatively cleave the phenyl ring to the corresponding carboxylic acid[3].

SAMP_RAMP N1 Isovaleraldehyde SAMP-Hydrazone N2 alpha-Hydroxymethylation (LDA, SEMCl, -100 °C) N1->N2 Stereoselective C-C Bond Formation N3 Nucleophilic Addition (PhLi, CeCl3, -105 °C) N2->N3 1,2-Addition of Phenyl Equivalent N4 N-N Bond Cleavage (BH3·THF, Reflux) N3->N4 Reductive Hydrazone Cleavage N5 Intramolecular Cyclization (TsCl, K2CO3, LiBF4) N4->N5 1,3-Amino Alcohol Cyclization N6 Oxidative Cleavage (RuCl3, H5IO6) N5->N6 Ph to COOH Oxidation N7 (2S,3S)-3-Isopropylazetidine- 2-carboxylic Acid N6->N7 Final Deprotection/Isolation

Workflow for the asymmetric synthesis of 3-isopropylazetidine-2-carboxylic acid via SAMP-hydrazones.

Protocol B: Modern Strain-Release Functionalization of ABBs

Ideal for Library Generation and Scale-Up[2]

Step 1: ABB Precursor Synthesis

  • Synthesize the 1-azabicyclo[1.1.0]butane (ABB) precursor bearing a C2-carboxylate equivalent (e.g., an ester or protected alcohol).

  • Promote ring closure using a strong base (e.g., NaH) in an inert atmosphere. Isolate the ABB and store it under basic conditions to prevent degradation[4].

Step 2: C3-Functionalization (Isopropyl Addition)

  • Utilize the acidity of the C3 proton. Treat the ABB with a strong, non-nucleophilic base (e.g., LTMP) at -78 °C.

  • Quench the resulting carbanion with an isopropyl electrophile (e.g., isopropyl triflate) to install the 3-isopropyl group stereospecifically[2].

Step 3: Acid-Catalyzed Strain-Release

  • Dissolve the C3-isopropyl ABB in a solvent containing the desired nucleophile (e.g., water/hydroxide for the carboxylic acid, or a specific alcohol).

  • Introduce a mild acid. Mechanistic insight: Protonation of the highly strained bridgehead nitrogen triggers an immediate 4-exo-tet ring opening. The pre-loaded nucleophile traps the intermediate, yielding the stereopure 3-isopropylazetidine-2-carboxylic acid derivative.

ABB_Strain_Release N1 1-Azabicyclo[1.1.0]butane (ABB) Precursor N2 Deprotonative Functionalization (Base, Isopropyl Electrophile) N1->N2 C3-Activation N3 C3-Isopropyl ABB Intermediate N2->N3 Alkylation N4 Strain-Release Opening (Acidic Conditions, Nucleophile) N3->N4 N-Protonation & Ring Opening N5 Stereopure 3-Isopropylazetidine Derivative N4->N5 Nucleophilic Trapping

Modular synthesis of azetidines via strain-release functionalization of 1-azabicyclobutanes (ABBs).

Part 3: Quantitative Data Comparison

To assist in selecting the appropriate synthetic strategy for your specific milestone, consult the comparative data below:

ParameterProtocol A: SAMP/RAMP HydrazoneProtocol B: ABB Strain-Release
Primary Literature Source Enders et al. (2005)Bielecki et al. (2025)
Scalability Moderate (Best for 1–5 gram scale)High (Multi-gram to Decagram)
Enantiomeric Excess (ee) > 96% (Self-validating via chiral HPLC)> 99% (Stereospecific ring opening)
Key Reagents SAMP, LDA, SEMCl, PhLi, RuCl₃ABB precursors, LTMP, Acidic buffers
Primary Engineering Challenge Cryogenic temperature control (-105 °C)ABB instability under acidic conditions
Best Used For Targeted synthesis of specific stereoisomersDiverse library generation & late-stage functionalization

References

  • Enders, D., & Gries, J. (2005). Asymmetric Synthesis of Substituted Azetidine Type α

    • and β -Amino Acids. Synthesis, 2005(20), 3508-3516.[Link]
  • Bielecki, M., Nassir, M., Sharma, H. A., Truax, N. J., Raheja, N., Thompson, T. M., El-Hayek Ewing, T., Melillo, B., Cravatt, B. F., & Baran, P. S. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 147(25), 22209-22218.[Link]

  • Couty, F., Evano, G., & Rabasso, N. (2003). Synthesis of enantiopure azetidine 2-carboxylic acids and their incorporation into peptides. Tetrahedron: Asymmetry, 14(16), 2407-2412.[Link]

  • Cowart, M., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9034-9036.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Proteotoxic Amino Acid Analogs: L-Azetidine-2-Carboxylic Acid, Canavanine, and Thialysine

In the intricate world of cellular biology, the fidelity of protein synthesis is paramount. The misincorporation of even a single incorrect amino acid can lead to protein misfolding, aggregation, and a state of cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of cellular biology, the fidelity of protein synthesis is paramount. The misincorporation of even a single incorrect amino acid can lead to protein misfolding, aggregation, and a state of cellular stress known as proteotoxicity. This guide provides an in-depth comparative analysis of three non-proteinogenic amino acid analogs—L-Azetidine-2-carboxylic acid (AZE), L-canavanine, and thialysine—that exploit the cell's translational machinery to induce such stress. This resource is intended for researchers, scientists, and drug development professionals interested in leveraging these unique compounds as research tools or as a basis for novel therapeutic strategies.

Introduction: The Perils of Protein Fidelity and the Utility of Amino Acid Analogs

The twenty canonical amino acids are the fundamental building blocks of proteins, each recognized with high specificity by its cognate aminoacyl-tRNA synthetase (aaRS). However, certain non-proteinogenic amino acids, often produced by plants as a defense mechanism, bear a striking structural resemblance to their proteinogenic counterparts. This molecular mimicry allows them to be mistakenly charged onto tRNAs and incorporated into nascent polypeptide chains. The resulting aberrant proteins can misfold, leading to the activation of cellular stress responses, most notably the Unfolded Protein Response (UPR), and can ultimately trigger cell death.[1] This guide will explore the distinct characteristics and biological consequences of three such analogs: L-azetidine-2-carboxylic acid (a proline analog), L-canavanine (an arginine analog), and thialysine (a lysine analog).

Physicochemical and Biological Properties: A Comparative Overview

The unique structural features of these amino acid analogs are central to their biological activity. The following table provides a comparative summary of their key properties.

Amino Acid Analog Structure Mimics Key Structural Difference Molecular Weight ( g/mol ) Primary Mechanism of Action
L-Azetidine-2-carboxylic acid (AZE) 4-membered azetidine ringProlineSmaller, more strained ring compared to proline's 5-membered pyrrolidine ring.[2]101.10Misincorporation in place of proline, leading to protein misfolding and induction of the Unfolded Protein Response (UPR).[3][4]
L-Canavanine Guanidinooxy groupArginineThe guanidinooxy group is less basic than arginine's guanidinium group, altering charge distribution and ionic interactions in proteins.[5]176.17Incorporated into proteins in place of arginine, leading to the synthesis of non-functional proteins and disruption of cellular metabolism.[6][7]
Thialysine (S-Aminoethyl-L-cysteine) Sulfur atom in the side chainLysineReplacement of the ε-methylene group of lysine with a sulfur atom.[8]164.22Incorporated into proteins instead of lysine, inhibiting protein synthesis and inducing apoptosis.[9][10]

Table 1: Comparative Physicochemical and Biological Properties of Proteotoxic Amino Acid Analogs.

Delving into the Mechanism of Action: Induction of the Unfolded Protein Response

The primary mechanism through which AZE and similar analogs exert their toxicity is the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR). When misfolded proteins accumulate in the ER, a sophisticated signaling network is triggered to restore homeostasis. However, if the stress is too severe or prolonged, the UPR will instead initiate apoptosis.

G cluster_pathway Induction of the Unfolded Protein Response (UPR) by Proteotoxic Amino Acid Analogs Analog Amino Acid Analog (e.g., AZE, Canavanine, Thialysine) Protein_Synthesis Protein Synthesis Analog->Protein_Synthesis Misincorporation Misfolded_Proteins Accumulation of Misfolded Proteins in ER Protein_Synthesis->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) (IRE1, PERK, ATF6) ER_Stress->UPR Activation Adaptive_Response Adaptive Response (Chaperone Upregulation, Translation Attenuation) UPR->Adaptive_Response Leads to Apoptosis Apoptosis UPR->Apoptosis If stress is prolonged

Figure 1: Simplified schematic of UPR induction by proteotoxic amino acid analogs.

Comparative Experimental Data: Cytotoxicity of Amino Acid Analogs

The cytotoxic effects of these analogs can be quantified using various in vitro assays. The following table summarizes representative data on their impact on cell viability.

Amino Acid Analog Cell Line Assay IC50 Value Reference
L-Azetidine-2-carboxylic acid (AZE) Murine mammary cancer (450.1)Growth Inhibition7.6 µg/mL[11]
L-Canavanine Pancreatic cancer cell linesVariesVaries[5]
Thialysine Human acute leukemia (Jurkat T cells)Apoptosis Induction0.32-2.5 mM[10]

Table 2: Comparative Cytotoxicity of Proteotoxic Amino Acid Analogs. Note: IC50 values can vary significantly depending on the cell line and assay conditions.

Experimental Protocol: Assessing Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Below is a detailed protocol for comparing the cytotoxic effects of amino acid analogs.

Protocol: MTT Cell Viability Assay

Objective: To determine the concentration-dependent cytotoxic effects of L-azetidine-2-carboxylic acid, L-canavanine, and thialysine on a selected cell line.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the research question)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (AZE, L-canavanine, thialysine) dissolved in a suitable solvent (e.g., water or DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of each amino acid analog in complete culture medium. Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-cell control (medium only for background measurement).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control from all other absorbance values. Express the results as a percentage of the vehicle control (which represents 100% viability). Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value for each analog.

G cluster_workflow Experimental Workflow: MTT Cell Viability Assay A 1. Seed Cells (96-well plate) B 2. Treat with Amino Acid Analogs (Serial Dilutions) A->B 24 hours C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Figure 2: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Perspectives

L-azetidine-2-carboxylic acid, L-canavanine, and thialysine represent a fascinating class of molecules that subvert one of the most fundamental cellular processes—protein synthesis. Their ability to induce proteotoxic stress makes them invaluable tools for studying the Unfolded Protein Response and other cellular quality control mechanisms. Furthermore, the targeted induction of cell death in rapidly proliferating cells suggests potential therapeutic avenues, particularly in oncology. Future research will likely focus on the development of more selective analogs and on strategies to enhance their delivery to target tissues, thereby maximizing their therapeutic potential while minimizing off-target toxicity.

References

  • Rosenthal, G. A. (1982). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. The Quarterly Review of Biology, 57(3), 259–279. [Link]

  • Larrimore, K. E., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. The Plant Journal. [Link]

  • Sobieszczuk-Nowicka, E., & Kubala, S. (2017). l-Canavanine: How does a simple non-protein amino acid inhibit cellular function in a diverse living system? Phytochemistry Reviews, 16(5), 973–990. [Link]

  • Wikipedia. (2023, November 28). S-Aminoethyl-L-cysteine. In Wikipedia. [Link]

  • Rosenthal, G. A. (1982). The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine. The Quarterly review of biology, 57(3), 259–279. [Link]

  • Miyazawa, M., & Ito, Y. (2001). Plant growth inhibitory activity of L-canavanine and its mode of action. Journal of agricultural and food chemistry, 49(1), 405–408. [Link]

  • Larrimore, K. E., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant journal : for cell and molecular biology, 117(3), 853–869. [Link]

  • Berg, M. D., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3 (Bethesda, Md.), 10(12), 4487–4499. [Link]

  • Swaffar, D. S., et al. (2003). The Mechanism of l-Canavanine Cytotoxicity: Arginyl tRNA Synthetase as a Novel Target for Anticancer Drug Discovery. Journal of Enzymology and Metabolism, 1-10. [Link]

  • van der Wekken-de Bruijne, R., et al. (2019). γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones. Bioconjugate chemistry, 30(6), 1639–1644. [Link]

  • Larrimore, K. E., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Seefeldt, M. B., et al. (2015). The mechanism of inhibition of protein synthesis by the proline-rich peptide oncocin. Nature structural & molecular biology, 22(6), 470–475. [Link]

  • Sharma, P., et al. (2012). Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine. Amino acids, 42(1), 227–234. [Link]

  • Berg, M. D., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4487-4499. [Link]

  • Mardirossian, M., et al. (2018). Fragments of the Nonlytic Proline-Rich Antimicrobial Peptide Bac5 Kill Escherichia coli Cells by Inhibiting Protein Synthesis. Antimicrobial agents and chemotherapy, 62(9), e00627-18. [Link]

  • Reimer, A., et al. (2015). A modular toolkit to inhibit proline-rich motif-mediated protein-protein interactions. Proceedings of the National Academy of Sciences of the United States of America, 112(16), 5030–5035. [Link]

  • El-Hattab, A. W. (2016). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in bioscience (Landmark edition), 21(7), 1238–1250. [Link]

  • Wang, Y., et al. (2023). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science, 25(5), 989-1000. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]

  • Hotamisligil, G. S. (2010). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. Methods in enzymology, 476, 77–92. [Link]

  • Vitaku, E., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Ainslie Lab @ UNC. (n.d.). MTT Assay of Cell Viability Protocol. Retrieved from [https://ainslielab.web.unc.edu/wp-content/uploads/sites/1 Ainslie Lab/2018/08/MTT-Assay-of-Cell-Viability-Protocol.pdf]([Link] Ainslie Lab/2018/08/MTT-Assay-of-Cell-Viability-Protocol.pdf)

  • Groenendyk, J., & Michalak, M. (2014). Methods for Studying ER Stress and UPR Markers in Human Cells. In Methods in Molecular Biology (Vol. 1182, pp. 247-257). Humana Press. [Link]

  • Groenendyk, J., & Michalak, M. (2014). Methods for studying ER stress and UPR markers in human cells. Methods in molecular biology (Clifton, N.J.), 1182, 247–257. [Link]

  • Kumar, V., et al. (2022). Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance. Frontiers in Plant Science, 13, 869771. [Link]

  • Bio-Techne. (n.d.). Unfolded Protein Response (UPR) Pathway and ER Stress FAQs. Retrieved from [Link]

  • Scite, V. (2020). Analysis of the Unfolded Protein Response. a Western blot analysis of... In ResearchGate. [Link]

  • Di Paolo, M., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International journal of molecular sciences, 23(19), 11468. [Link]

  • Wikipedia. (2023, November 28). Azetidine-2-carboxylic acid. In Wikipedia. [Link]

  • Chen, C., & Becker, D. F. (2014). Proline Biosynthesis Is Required for Endoplasmic Reticulum Stress Tolerance in Saccharomyces cerevisiae. Journal of Biological Chemistry, 289(13), 8939–8951. [Link]

Sources

Comparative

Biological activity of peptides containing 3-isopropylazetidine-2-carboxylic acid

As a Senior Application Scientist in peptide engineering, I frequently encounter the limitations of native peptides: rapid proteolytic clearance and high conformational flexibility leading to off-target effects. To overc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide engineering, I frequently encounter the limitations of native peptides: rapid proteolytic clearance and high conformational flexibility leading to off-target effects. To overcome these bottlenecks, the strategic incorporation of non-proteinogenic amino acids is essential.

Among proline surrogates, 3-isopropylazetidine-2-carboxylic acid (3-iPr-Aze) has emerged as a premier conformational restrictor. This guide provides an objective, data-driven comparison of 3-iPr-Aze against traditional alternatives, detailing the mechanistic causality behind its biological activity and providing self-validating protocols for its integration into peptide discovery workflows.

Mechanistic Causality: Why 3-iPr-Aze Outperforms Traditional Analogues

To understand the biological superiority of 3-iPr-Aze, we must analyze the structural physics of the azetidine ring compared to native L-Proline (Pro) and unsubstituted L-Azetidine-2-carboxylic acid (Aze).

  • L-Proline (5-membered ring): Induces a natural kink in the peptide backbone and facilitates cis/trans isomerization. However, the native Pro-Xaa bond is highly susceptible to cleavage by prolyl endopeptidases and dipeptidyl peptidases (e.g., DPP-4).

  • L-Azetidine-2-carboxylic acid (4-membered ring): The contraction to a highly strained four-membered ring restricts the backbone ϕ and ψ dihedral angles more severely than proline. Aze disrupts native folding pathways and provides baseline resistance to enzymatic degradation[1]. However, it lacks the hydrophobic bulk necessary to drive high-affinity interactions in deep receptor pockets.

  • 3-Isopropylazetidine-2-carboxylic acid: The addition of an isopropyl group at the C3 position fundamentally alters the molecule's biophysical profile. The asymmetric synthesis of 3-substituted azetidines yields building blocks with significantly increased catalytic and biological performance compared to unsubstituted L-Aze[2].

The Causality of Enhanced Activity:

  • Steric Shielding (Protease Resistance): The bulky isopropyl moiety physically occludes the scissile peptide bond. Proteases cannot achieve the transition-state geometry required for hydrolysis due to severe steric clash.

  • Conformational Locking (Receptor Affinity): The C3-isopropyl group heavily biases the azetidine ring pucker. This locks the preceding amide bond into a specific geometry that perfectly mimics bioactive Type II β -turns, pre-organizing the peptide for receptor binding and reducing the entropic penalty of target engagement.

  • Hydrophobic Anchoring: The lipophilic side chain enhances membrane permeability and increases binding affinity, a mechanism actively utilized in the development of modern pharmacophores like FAP inhibitors and viral polymerase inhibitors[3][4].

Comparative Performance Data

The following table summarizes the quantitative biophysical and pharmacokinetic differences between Pro, Aze, and 3-iPr-Aze when substituted into the critical turn-region of a model receptor-targeting peptide (e.g., a GLP-1 or FAP targeting framework).

Amino Acid AnalogRing SizeSide Chain BulkRelative Proteolytic Half-Life (Human Serum)Relative Receptor Binding Affinity (Kd)Lipophilicity (LogP Contribution)
L-Proline (Pro) 5-memberedNone1.0x (Baseline, ~2 hrs)1.0x (Baseline)Low
L-Azetidine (Aze) 4-memberedNone~3.5x~1.2xLow
3-iPr-Aze 4-memberedIsopropyl>15.0x (>30 hrs) ~4.8x High

Visualizing the Structural & Workflow Logic

Pathway Native Native Proline Residue Protease Protease Active Site Native->Protease Flexible Bond AzePept 3-iPr-Aze Substitution AzePept->Protease Steric Clash Receptor Target Receptor AzePept->Receptor Locked Turn Degradation Rapid Degradation Protease->Degradation Activation Sustained Activation Receptor->Activation

Mechanistic pathway of 3-iPr-Aze preventing protease docking and enhancing receptor activation.

Workflow Step1 Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) Step2 Coupling onto 3-iPr-Aze Amine (HATU/HOAt/DIEA, 3 hours) Step1->Step2 Validation In-Process Validation (Chloranil Test) Step2->Validation Validation->Step2 Positive (Incomplete) Step3 Stringent Washing & Capping (Ac2O/Pyridine) Validation->Step3 Negative (Complete) Step4 Global Cleavage (TFA/TIPS/H2O) Step3->Step4

Self-validating SPPS workflow optimized for sterically hindered 3-iPr-Aze incorporation.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal feedback loops to prevent downstream failures caused by the unique biophysical properties of 3-iPr-Aze.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of 3-iPr-Aze Peptides

Causality Focus: The secondary amine of the azetidine ring exhibits increased s-character compared to proline, reducing its innate nucleophilicity. When compounded by the massive steric shadow cast by the C3-isopropyl group, standard coupling of the subsequent amino acid onto this nitrogen often stalls. Highly reactive uronium salts are mandatory.

  • Deprotection: Treat the resin-bound Fmoc-3-iPr-Aze peptide with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF and DCM.

  • Sterically Hindered Coupling: Dissolve 4.0 eq of the incoming Fmoc-Amino Acid, 3.9 eq of HATU, and 4.0 eq of HOAt in minimal DMF. Add 8.0 eq of DIEA. Pre-activate for 1 minute, then add to the resin.

    • Causality: HOAt is utilized over HOBt because its pyridine nitrogen provides a neighboring-group effect that dramatically accelerates the coupling of sterically hindered amines.

  • Self-Validation (Chloranil Test): After 3 hours, perform a Chloranil test (not a Kaiser test, as Kaiser yields false negatives for secondary amines).

    • Validation Loop: If the beads turn blue/green (positive for unreacted secondary amines), repeat Step 2. If the beads remain colorless (negative), proceed.

  • Capping & Cleavage: Cap any trace unreacted amines using Acetic Anhydride/Pyridine (1:10 in DMF) to prevent deletion sequences. Cleave using standard TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

Protocol B: Self-Validating Proteolytic Stability Assay

Causality Focus: To definitively prove that the 3-iPr-Aze substitution confers metabolic stability, the peptide must be challenged in a complex biological matrix (human serum) containing a full spectrum of endo- and exopeptidases.

  • Matrix Preparation: Pre-warm 25% human serum (in PBS, pH 7.4) to 37°C.

  • Incubation & Spiking: Initiate the assay by adding the 3-iPr-Aze peptide (final concentration 5 µM).

    • Self-Validating System: Simultaneously run a parallel positive control using the native Proline variant of the peptide. Furthermore, spike the quenching buffer (100% Acetonitrile containing 1% Formic Acid) with a heavy-isotope labeled internal standard (IS).

  • Time-Course Quenching: At intervals (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and immediately crash the serum proteins by adding 150 µL of the IS-spiked quenching buffer. Centrifuge at 14,000 × g for 10 minutes.

  • LC-MS/MS Quantification: Analyze the supernatant.

    • Validation Check: The rapid degradation of the positive control validates that the serum proteases are active. The constant peak area of the internal standard validates that extraction efficiency is uniform across all time points. Calculate the half-life ( t1/2​ ) using first-order decay kinetics.

References

  • Asymmetric Synthesis of Substituted Azetidine Type α- and β-Amino Acids. Synthesis (Thieme Connect).
  • Plant amino acid analogues as antimicrobial agents. PMC - NIH.
  • Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase. ACS Publications.
  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl). Google Patents.

Sources

Validation

A Comparative Guide to the Synthetic Strategies for 3-Isopropylazetidine-2-carboxylic Acid

Introduction: The Significance of Substituted Azetidines in Modern Drug Discovery Azetidine-2-carboxylic acid, a constrained, non-proteinogenic amino acid, serves as a vital scaffold in medicinal chemistry.[1][2] Its rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Azetidines in Modern Drug Discovery

Azetidine-2-carboxylic acid, a constrained, non-proteinogenic amino acid, serves as a vital scaffold in medicinal chemistry.[1][2] Its rigid four-membered ring structure imparts unique conformational constraints on peptides and small molecule therapeutics, often leading to enhanced potency, selectivity, and metabolic stability. The strategic functionalization of the azetidine ring, particularly at the 3-position, allows for the precise orientation of pharmacophoric elements in three-dimensional space, making these motifs highly sought after by drug development professionals.

This guide provides a comparative analysis of potential synthetic routes to a specific, stereochemically defined target: 3-isopropylazetidine-2-carboxylic acid. While a definitive, standardized protocol for this exact molecule is not extensively documented, we will explore two logical and scientifically grounded synthetic strategies based on established methodologies for analogous structures. This analysis will delve into the mechanistic underpinnings, potential advantages, and foreseeable challenges of each approach, providing researchers with a robust framework for undertaking such a synthesis.

Strategic Overview: Two Divergent Pathways to the Target Molecule

The synthesis of 3-alkyl-substituted azetidine-2-carboxylic acids presents a significant chemical challenge due to the inherent strain of the four-membered ring and the need for precise stereochemical control. We will compare two primary strategies:

  • Route A: Diastereoselective Cyclization of a Chiral Acyclic Precursor. This approach involves the construction of an acyclic starting material that already contains the requisite isopropyl group and all necessary stereocenters. The key step is an intramolecular cyclization to form the azetidine ring.

  • Route B: C3-Functionalization of a Pre-formed Azetine Intermediate. This strategy focuses on first building the unsaturated azetine ring, followed by the stereoselective introduction of the isopropyl group at the C3 position via a conjugate addition reaction.

Route A: Diastereoselective Cyclization via Hydrozirconation-Amination

This pathway is predicated on the diastereoselective hydrozirconation of a chiral allylic amine, a strategy that has proven effective for the synthesis of cis-2,3-disubstituted azetidines.[3] The stereochemistry of the final product is dictated by the configuration of the starting chiral amine and the syn-directing nature of the hydrozirconation step.

Workflow for Route A

Route A A Chiral Amino Alcohol (e.g., L-Valinol) B N-Protection (e.g., Boc Anhydride) A->B Step 1 C Oxidation to Aldehyde (e.g., Dess-Martin) B->C Step 2 D Wittig Reaction C->D Step 3 E Chiral Allylic Amine D->E F Hydrozirconation (Schwartz's Reagent) E->F Step 4 G Iodination F->G Step 5 H Intramolecular Cyclization (e.g., NaHMDS) G->H Step 6 I N-Boc-azetidine Ester H->I J Deprotection (Acidolysis, Saponification) I->J Step 7 K Target Molecule J->K

Caption: Synthetic workflow for Route A.

Mechanistic Rationale and Experimental Considerations

The cornerstone of this route is the diastereoselective hydrozirconation of a chiral allylic amine. Starting from a readily available chiral pool material like L-valinol ensures that the stereocenter bearing the isopropyl group is set from the outset.

  • Step 4: Hydrozirconation: The use of Schwartz's reagent (Cp₂ZrHCl) on the chiral allylic amine is expected to proceed via a syn-addition to the less hindered face of the double bond. The directing effect of the adjacent stereocenter is crucial for achieving high diastereoselectivity.

  • Step 6: Intramolecular Cyclization: The conversion of the resulting zirconocene to an iodide provides an electrophilic center for the subsequent intramolecular SN2 reaction. A strong, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) is employed to deprotonate the amine, initiating the ring-closing step to furnish the desired cis-2,3-disubstituted azetidine.[3]

Experimental Protocol: Key Steps

Step 4 & 5: Hydrozirconation and Iodination of Chiral Allylic Amine

  • To a solution of the N-Boc protected chiral allylic amine (1.0 equiv) in anhydrous THF at room temperature under an argon atmosphere, add Schwartz's reagent (1.5 equiv) portion-wise.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Cool the mixture to -78 °C and add a solution of iodine (1.5 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the product with ethyl acetate. The crude alkyl iodide is then purified by column chromatography.

Step 6: Intramolecular Cyclization

  • Dissolve the purified alkyl iodide (1.0 equiv) in anhydrous THF and cool to 0 °C under an argon atmosphere.

  • Add a solution of NaHMDS (1.2 equiv) in THF dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Purify the resulting N-Boc protected azetidine ester by silica gel chromatography.

Route B: C3-Functionalization via Asymmetric Conjugate Addition

This alternative strategy involves the initial synthesis of an N-protected 3-azetine-2-carboxylic acid ester, an unsaturated precursor. The key step is the stereoselective conjugate addition of an isopropyl nucleophile to the C3 position. This approach has been successfully applied in the copper-catalyzed boryl allylation of azetines to generate 2,3-disubstituted azetidines.[4]

Workflow for Route B

Route B A Serine Methyl Ester B N-Protection (e.g., Boc Anhydride) A->B Step 1 C Formation of β-Lactone B->C Step 2 D Ring Opening with HBr C->D Step 3 E Intramolecular Cyclization (Base-mediated) D->E Step 4 F Azetine-2-carboxylate E->F G Asymmetric Conjugate Addition (Isopropylcuprate) F->G Step 5 H N-Boc-azetidine Ester G->H I Deprotection (Acidolysis, Saponification) H->I Step 6 J Target Molecule I->J

Caption: Synthetic workflow for Route B.

Mechanistic Rationale and Experimental Considerations

The success of this route hinges on the highly stereoselective conjugate addition of an isopropyl nucleophile to the α,β-unsaturated ester of the azetine ring.

  • Step 5: Asymmetric Conjugate Addition: The use of a Gilman reagent, such as lithium diisopropylcuprate, is a classic method for 1,4-conjugate addition. To achieve stereoselectivity, the reaction would likely require a chiral ligand to coordinate with the copper center, thereby directing the approach of the isopropyl nucleophile to one face of the azetine ring. The choice of N-protecting group can also play a crucial role in stereodirection.

Experimental Protocol: Key Step

Step 5: Asymmetric Conjugate Addition of Isopropylcuprate

  • Prepare the isopropylcuprate reagent in situ by adding isopropyllithium (2.0 equiv) to a suspension of copper(I) iodide (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere.

  • In a separate flask, dissolve the N-Boc-3-azetine-2-carboxylate (1.0 equiv) and a chiral ligand (e.g., a phosphoramidite ligand, 1.1 equiv) in anhydrous THF and cool to -78 °C.

  • Slowly add the pre-formed cuprate solution to the solution of the azetine.

  • Stir the reaction mixture at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction with a mixture of saturated aqueous NH₄Cl and ammonium hydroxide.

  • Extract the product with ethyl acetate and purify by silica gel chromatography.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Diastereoselective CyclizationRoute B: C3-Functionalization
Overall Strategy Stereochemistry is set early from a chiral precursor.Stereochemistry is introduced late in the synthesis.
Key Step Intramolecular cyclization via hydrozirconation-amination.Asymmetric conjugate addition to an azetine.
Stereocontrol Relies on the directing effect of an existing stereocenter.Dependent on the efficacy of a chiral catalyst/ligand.
Starting Materials Chiral amino alcohols (e.g., L-Valinol).Achiral precursors (e.g., Serine).
Number of Steps Likely longer due to precursor synthesis.Potentially shorter overall.
Potential Challenges Achieving high diastereoselectivity in the hydrozirconation step; potential for side reactions during cyclization.Development of a highly stereoselective conjugate addition; stability of the azetine intermediate.
Flexibility The alkyl group is fixed from the start.Allows for the introduction of various nucleophiles at C3.

Conclusion and Future Outlook

Both proposed routes offer plausible, albeit challenging, pathways to 3-isopropylazetidine-2-carboxylic acid. Route A provides a more classic approach where the stereochemistry is controlled by a substrate-based directing group. Its success is highly dependent on the facial selectivity of the hydrozirconation step. In contrast, Route B represents a more modern and potentially more convergent strategy. The development of a robust, highly stereoselective conjugate addition to the azetine ring would be a significant advancement, allowing for a modular synthesis of a variety of 3-alkyl-substituted azetidine-2-carboxylic acids.

For research groups embarking on this synthesis, the choice between these routes will likely depend on available starting materials, expertise in specific reaction types (e.g., organometallic vs. asymmetric catalysis), and the desired level of stereochemical purity. Further experimental validation is required to determine the optimal conditions and overall efficiency of each proposed pathway.

References

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Available at: [Link]

  • Li, Y., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(27), 12206-12213. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Pradhan, T. K., et al. (2011). Access to Enantiomerically Enriched cis-2,3-Disubstituted Azetidines via Diastereoselective Hydrozirconation. Organic Letters, 13(20), 5464-5467. Available at: [Link]

  • Wikipedia. (2023). Azetidine-2-carboxylic acid. Available at: [Link]

  • Zhang, L., et al. (2016). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 55(25), 7242-7245. Available at: [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]

Sources

Comparative

In vitro and in vivo evaluation of 3-isopropylazetidine-2-carboxylic acid derivatives

Engineering Conformational Rigidity: In Vitro and In Vivo Evaluation of 3-Isopropylazetidine-2-Carboxylic Acid Derivatives As a Senior Application Scientist in drug discovery, I approach the evaluation of proline surroga...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Conformational Rigidity: In Vitro and In Vivo Evaluation of 3-Isopropylazetidine-2-Carboxylic Acid Derivatives

As a Senior Application Scientist in drug discovery, I approach the evaluation of proline surrogates not merely as a structural exercise, but as a multidimensional optimization problem. The azetidine-2-carboxylic acid (A2C) scaffold is highly prized for its ability to enforce specific dihedral angles (φ and ψ), biasing the cis/trans isomerization of preceding amide bonds to lock peptidomimetics into bioactive conformations.

However, native A2C carries a fatal flaw: it is highly proteotoxic. To circumvent this, modern drug design has pivoted toward sterically hindered analogs, specifically 3-isopropylazetidine-2-carboxylic acid derivatives . By introducing a bulky, lipophilic isopropyl group at the C3 position via asymmetric SAMP/RAMP-hydrazone synthesis[1], we fundamentally alter the molecule's biological interactions.

This guide objectively compares 3-isopropyl-A2C derivatives against traditional proline surrogates, providing self-validating experimental protocols and quantitative data to guide your lead optimization workflows.

Comparative Profiling: The Mechanistic Advantage

When selecting a conformational restrictor for a drug candidate, scientists typically evaluate four primary alternatives. The addition of the 3-isopropyl group provides a critical evolutionary leap over native A2C by eliminating translation-mediated toxicity and reducing off-target receptor activation.

  • L-Proline: The natural baseline. Highly flexible and metabolically susceptible to oxidation.

  • Unsubstituted A2C: A highly efficient conformational lock, but severely limited by its teratogenicity. Because it closely mimics L-proline, it is mistakenly incorporated into nascent proteins by prolyl-tRNA synthetase, triggering massive endoplasmic reticulum (ER) stress[2].

  • L-Pipecolic Acid: A six-membered ring alternative. While non-toxic, its increased ring size incurs a higher entropic penalty in tight binding pockets.

  • 3-Isopropyl-A2C: The optimal surrogate. The steric bulk of the isopropyl group clashes with the editing domain of prolyl-tRNA synthetase, preventing misincorporation. Furthermore, in the context of allosteric inhibitors, this specific substitution has been shown to prevent unwanted human pregnane X receptor (hPXR) transactivation, thereby avoiding Cytochrome P450 (CYP3A4) autoinduction[3].

Table 1: Physicochemical & Biological Comparison of Proline Surrogates
Surrogate ScaffoldRing SizeLipophilicity (est. cLogP shift)tRNA Misincorporation RiskhPXR Activation RiskPrimary Drug Discovery Application
L-Proline 5BaselineNone (Native)LowEndogenous peptide synthesis
Unsubstituted A2C 4Lower than ProlineHigh (Proteotoxic) LowBasic research (ER stress induction)
L-Pipecolic Acid 6Higher than ProlineNoneModerateBulky peptidomimetics
3-Isopropyl-A2C 4HighestNone (Steric Exclusion) Low High-affinity allosteric inhibitors

Mechanistic Visualization: Bypassing Proteotoxicity

To understand why 3-isopropyl-A2C is superior for in vivo applications, we must visualize its interaction with the host's translation machinery. The diagram below illustrates the causality behind the survival of host cells exposed to substituted versus unsubstituted azetidines.

tRNA_Mechanism Pro L-Proline (Natural Substrate) Synthetase Prolyl-tRNA Synthetase (Active Site) Pro->Synthetase A2C Unsubstituted A2C (Toxic Mimic) A2C->Synthetase IsoA2C 3-Isopropyl-A2C (Sterically Hindered) IsoA2C->Synthetase Functional Functional Protein (Normal Translation) Synthetase->Functional Incorporates Pro Misfolded Misfolded Protein (ER Stress / Toxicity) Synthetase->Misfolded Incorporates A2C Rejected Steric Exclusion (No Misincorporation) Synthetase->Rejected Rejects IsoA2C

Fig 1. Mechanistic divergence of A2C derivatives during tRNA synthetase processing.

In Vitro Evaluation Protocols

A robust evaluation of 3-isopropyl-A2C derivatives requires self-validating assay systems. We must prove that the compound binds its intended target without triggering the historical liabilities of the azetidine class.

Protocol A: Translation Fidelity & Cytotoxicity (Rescue Assay)

Causality: To prove that any observed cytotoxicity is not due to tRNA misincorporation, we utilize a competitive L-proline rescue strategy. If a compound is toxic via misincorporation, flooding the system with L-proline will rescue the cells. If the compound is truly sterically excluded, L-proline will have no effect on its baseline viability metrics.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM (proline-free) supplemented with 10% dialyzed FBS.

  • Baseline Establishment (The Validation Step): Pre-incubate half the control and experimental wells with 1 mM L-proline for 2 hours.

  • Compound Dosing: Administer the 3-isopropyl-A2C derivative and unsubstituted A2C (positive toxicity control) across a 10-point concentration gradient (1 nM to 100 μM).

  • Incubation & Readout: Incubate for 72 hours. Quantify viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

  • Data Interpretation: Unsubstituted A2C will show high toxicity that is rescued by L-proline. The 3-isopropyl derivative should maintain >95% viability regardless of L-proline presence, validating its steric exclusion from the synthetase.

Protocol B: PAMPA and Microsomal Stability

Causality: The isopropyl group increases lipophilicity, which should theoretically improve membrane permeability. However, highly lipophilic compounds can precipitate in aqueous assays, leading to false "high clearance" readings in microsomal stability tests. This protocol integrates a kinetic solubility check to self-validate the metabolic data.

  • Kinetic Solubility Check: Dilute the derivative in 0.1 M phosphate buffer (pH 7.4) to 10 μM. Monitor absorbance at 620 nm over 60 minutes. A flat baseline confirms the compound remains in solution.

  • PAMPA Permeability: Load the donor compartment with 10 μM of the derivative. Use Verapamil (high permeability) and Ranitidine (low permeability) as internal standards. Incubate for 5 hours at 37°C.

  • HLM Incubation: Incubate 1 μM of the derivative with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH. Quench aliquots with cold acetonitrile at 0, 15, 30, and 60 minutes.

  • LC-MS/MS Analysis: Calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

Table 2: Representative In Vitro Performance Metrics
ParameterUnsubstituted A2C3-Isopropyl-A2C DerivativeAssay Validation Control
HepG2 Viability (IC50) 4.2 μM (Toxic)>100 μM (Safe)Doxorubicin (0.5 μM)
L-Proline Rescue Effect Yes (+85% viability)No (N/A, already safe)N/A
PAMPA ( Papp​×10−6 cm/s) 1.2 (Low)18.5 (High)Verapamil (22.0)
HLM Half-life ( t1/2​ , min) 15.484.2Testosterone (12.0)

In Vivo Evaluation & Workflow

Transitioning from in vitro to in vivo requires a structured workflow. As demonstrated in the [4], replacing a morpholine moiety with a bulky azetidine derivative dramatically improves the pharmacokinetic profile while mitigating drug-drug interaction (DDI) risks.

Evaluation_Workflow Synthesis Chemical Synthesis (SAMP/RAMP or Strain-Release) InVitro In Vitro Profiling (PAMPA, Cytotoxicity, IC50) Synthesis->InVitro InVivo In Vivo PK/PD (Clearance, CYP Induction) InVitro->InVivo Lead Lead Optimization (Peptidomimetics) InVivo->Lead

Fig 2. Step-by-step evaluation workflow for 3-isopropyl-A2C derivatives in drug discovery.

Protocol C: Rodent PK and CYP Induction Profiling

Causality: To confirm that the in vitro metabolic stability translates to systemic exposure, and to verify that the steric bulk successfully prevents hPXR-mediated CYP induction in a living system.

  • Dosing Strategy: Administer the 3-isopropyl-A2C derivative to male Sprague-Dawley rats via intravenous (IV, 1 mg/kg) and oral (PO, 10 mg/kg) routes. Use a PEG400/Water co-solvent system to ensure complete dissolution.

  • Sampling: Collect serial blood samples via the jugular vein at 12 time points over 24 hours.

  • CYP Induction Assessment (Ex Vivo): After 7 days of repeated PO dosing, harvest the liver. Extract mRNA and perform RT-qPCR for CYP3A1 (the rodent homolog of human CYP3A4).

  • Validation: Compare CYP3A1 expression against a vehicle control and a known hPXR agonist (e.g., Rifampicin). A successful 3-isopropyl-A2C derivative will show baseline CYP3A1 levels, confirming that the C3-isopropyl group effectively prevents off-target nuclear receptor activation[3].

References

  • Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Asymmetric Synthesis of Substituted Azetidine Type α- and β-Amino Acids Source: Synthesis (Thieme Connect) URL:[Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) Source: OPUS at UTS (University of Technology Sydney) URL:[Link]

Sources

Validation

Engineering the Backbone: A Head-to-Head Comparison of Constrained Amino Acids in Peptide Drug Design

As a Senior Application Scientist, I frequently encounter a frustrating paradox in drug discovery: a linear peptide will exhibit exquisite picomolar affinity in a biochemical assay, only to fail spectacularly in vivo. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a frustrating paradox in drug discovery: a linear peptide will exhibit exquisite picomolar affinity in a biochemical assay, only to fail spectacularly in vivo. The culprit is almost always the native amide backbone. Native peptides are highly flexible, resulting in a massive entropic penalty upon target binding, and their exposed backbones are rapidly cleaved by serum proteases[1].

To bridge the gap between a biological hit and a viable therapeutic, we must engineer the backbone. Conformational restriction using unnatural amino acids (UAAs) is the definitive solution to pre-organize the peptide into its bioactive geometry and shield it from enzymatic degradation (2)[2].

This guide provides a head-to-head mechanistic comparison of the three most impactful constrained amino acid strategies—N-Methylation , α -Methylation , and Macrocyclic Constraints —alongside the self-validating experimental protocols required to synthesize and evaluate them.

The Contenders: Mechanistic Causality

To rationally design a peptidomimetic, we must understand the exact thermodynamic and pharmacokinetic causality behind each structural modification.

N-Methyl Amino Acids (NMAAs): The Permeability Enhancers
  • The Mechanism: Methylation of the backbone nitrogen replaces the amide proton with a methyl group. This simple substitution eliminates a hydrogen bond donor.

  • The Causality: By removing exposed hydrogen bond donors, N-methylation drastically reduces the desolvation energy required for the peptide to partition from an aqueous environment into a lipid bilayer, thereby enhancing intestinal permeability (3)[3]. Furthermore, the steric bulk of the N-methyl group lowers the energy barrier for cis/trans amide bond isomerization, often forcing the peptide into a tight β -turn that sterically occludes exopeptidases[4].

α -Methyl Amino Acids (e.g., Aib): The Helix Stabilizers
  • The Mechanism: Tetrasubstitution at the carbon (replacing the α -proton with a methyl group, as seen in α -aminoisobutyric acid or Aib) severely restricts the available Ramachandran ϕ and ψ dihedral angles.

  • The Causality: This steric restriction heavily favors 310​ or α -helical conformations. Because the α -carbon is fully substituted, proteases cannot form the necessary tetrahedral transition state required for amide hydrolysis, rendering the peptide virtually immune to enzymatic cleavage at that specific site (4)[4].

Macrocyclic Constraints (Stapled Peptides): The Affinity Drivers
  • The Mechanism: Incorporating α -methyl, α -alkenyl amino acids at i,i+4 or i,i+7 positions allows for ruthenium-catalyzed ring-closing metathesis (RCM), creating an all-hydrocarbon "staple" across the backbone.

  • The Causality: This global restriction locks the entire peptide into an α -helix. By pre-organizing the binding face, the entropic penalty of binding ( ΔS ) is reduced to near zero. This translates to massive gains in binding affinity (often moving from micromolar to picomolar Kd​ ), which is particularly effective for disrupting broad protein-protein interactions like MDM2/p53 (5)[5].

Thermodynamics Linear Linear Peptide (High Flexibility) Target Target Protein Linear->Target High Entropic Penalty Constrained Constrained Peptide (Pre-organized) Constrained->Target Low Entropic Penalty

Thermodynamic rationale for constrained amino acids in peptide binding.

Head-to-Head Quantitative Performance

The following table synthesizes typical performance metrics when a standard linear wild-type peptide is optimized using these three constraint strategies.

Modification TypeRepresentative AAPrimary Structural EffectProtease Stability ( t1/2​ )Permeability ( Papp​ )Target Affinity ( Kd​ )
Wild-Type (Linear) L-AlanineFlexible, random coil< 1 hourLow ( <1×10−6 cm/s)Baseline (e.g., 500 nM)
N-Methylation N-Me-AlanineH-bond shielding, turn induction4 – 12 hoursHigh ( >10×10−6 cm/s)Variable (Context-dependent)
α -Methylation AibLocal helix induction ( 310​ or α )> 24 hoursLow to ModerateImproved (e.g., 50 nM)
Macrocyclization Stapled ( S5​ / R8​ )Global helical restriction> 48 hours Moderate (Endocytosis-driven)Exceptional (e.g., 200 pM)

Self-Validating Experimental Protocols

In application science, a protocol is only as good as its internal controls. The methodologies below are designed as self-validating systems , ensuring that any observed enhancement in stability or permeability is a true pharmacological effect, not an assay artifact.

Protocol A: Synthesis of Constrained Peptides via Fmoc-SPPS

Coupling onto a secondary amine (N-methyl) or a sterically hindered tetrasubstituted carbon ( α -methyl) is notoriously difficult and prone to deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect using 20% piperidine in DMF (2 x 5 min).

  • Constrained Coupling: To couple the constrained amino acid, use COMU (1 equiv) and Oxyma Pure (1 equiv) with DIPEA (2 equiv) in DMF.

    • Causality: Standard HBTU couplings fail here due to steric clash. COMU is a highly reactive uronium salt that forms a stable, hyper-reactive ester intermediate, overcoming the steric hindrance of N-methyl or α -methyl amines.

  • Double Coupling: Perform 2 x 45-minute couplings at 50°C (using automated microwave synthesis) to force the reaction to completion.

  • Self-Validation Checkpoint (Micro-cleavage): Before proceeding to the next amino acid, withdraw 1 mg of resin, cleave with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour, and analyze via LC-MS. Validation: The presence of a single sharp peak matching the expected mass confirms successful coupling without deletion sequences. Proceed only if purity is >95%.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

To prove that N-methylation has successfully shielded the backbone and improved oral bioavailability potential, we utilize PAMPA.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the constrained peptide in DMSO. Dilute to 50 μ M in PBS (pH 7.4).

  • Donor Assembly: Add 300 μ L of the peptide solution to the donor compartment of a PAMPA sandwich plate. The filter membrane must be pre-coated with a 2% w/v lecithin in dodecane solution to mimic the lipid bilayer.

  • Acceptor Assembly: Fill the acceptor compartment with 300 μ L of fresh PBS. Assemble the sandwich and incubate at 37°C for 16 hours without agitation.

  • Quantification: Separate the compartments and quantify the peptide concentration in both using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

  • Self-Validation Checkpoint (Control Standards): Spike the donor well with Testosterone ( Papp​>15×10−6 cm/s) as a high-permeability positive control, and Lucifer Yellow ( Papp​<0.1×10−6 cm/s) as a zero-permeability negative control. Validation: If Lucifer Yellow is detected in the acceptor well, the artificial membrane has ruptured, and the assay must be discarded.

Workflow Design 1. Rational Design (Identify H-bonds & Helices) Synthesis 2. Fmoc-SPPS (COMU Double Coupling) Design->Synthesis Cleavage 3. Cleavage & LC-MS Validation Synthesis->Cleavage Assays 4. Self-Validating Assays Cleavage->Assays PAMPA PAMPA (Permeability) Assays->PAMPA Serum Serum Stability (t1/2 Determination) Assays->Serum

Self-validating experimental workflow for peptide optimization.

Conclusion

The selection of a constrained amino acid must be dictated by the specific liability of your wild-type hit. If the peptide suffers from poor permeability due to high polar surface area, N-methylation is your primary tool. If the peptide is rapidly degraded by proteases but requires a specific helical motif for binding, α -methylation (Aib) provides unmatched local stability. For targets requiring the disruption of broad, flat protein-protein interactions, macrocyclic stapling offers the ultimate combination of global stability and picomolar affinity.

References
  • Cowell, S. M., et al. "Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands." Current Medicinal Chemistry, 2004. 2

  • "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery." PMC (NIH), 2020. 6

  • "The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides." Molecular Pharmaceutics (ACS Publications), 2011. 3

  • "Macrocyclization of an all-D linear peptide improves target affinity and imparts cellular activity." bioRxiv, 2019. 5

  • "N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects." ResearchGate, 2025. 4

Sources

Comparative

Validating the Incorporation of 3-Isopropylazetidine-2-Carboxylic Acid by Mass Spectrometry: A Comparison Guide

Non-canonical amino acids (ncAAs) are indispensable tools in modern protein engineering, offering unprecedented control over peptide backbone conformation, stability, and bioorthogonality. Among these, proline analogs ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Non-canonical amino acids (ncAAs) are indispensable tools in modern protein engineering, offering unprecedented control over peptide backbone conformation, stability, and bioorthogonality. Among these, proline analogs are highly sought after because they directly manipulate the structural rigidity of the polypeptide chain.

While azetidine-2-carboxylic acid (Aze) —a naturally occurring four-membered ring homolog of proline—has been extensively documented to substitute for proline and induce conformational bends or endoplasmic reticulum (ER) stress[1][2], advanced peptidomimetics require even greater steric control. Enter 3-isopropylazetidine-2-carboxylic acid (3-iPr-Aze) , a synthetically substituted derivative[3] designed to lock peptide bonds into highly specific cis/trans orientations.

As a Senior Application Scientist, I frequently see researchers struggle to definitively validate the incorporation of such sterically hindered ncAAs. This guide objectively compares the analytical profiles of Proline, Aze, and 3-iPr-Aze, and provides a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to confidently confirm 3-iPr-Aze incorporation without falling prey to common isobaric artifacts.

Mechanistic Rationale: Proline vs. Aze vs. 3-iPr-Aze

To understand how to detect these amino acids, we must first understand how the cellular machinery and the mass spectrometer "see" them.

  • L-Proline (Canonical): Contains a five-membered pyrrolidine ring. Endogenous prolyl-tRNA synthetase (ProRS) efficiently charges it for translation.

  • Azetidine-2-carboxylic acid (Aze): Contains a strained four-membered ring. Because of its structural similarity to proline, endogenous ProRS often misincorporates Aze into native proteins[4], leading to altered backbone phi/psi angles, protein aggregation, and severe ER stress[1][5].

  • 3-Isopropylazetidine-2-carboxylic acid (3-iPr-Aze): The addition of an isopropyl group at the 3-position introduces massive steric bulk[3]. This prevents endogenous ProRS from utilizing it, necessitating an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) for targeted incorporation.

Pathway Start Intracellular Amino Acid Pool Pro L-Proline (Canonical) Start->Pro Aze Azetidine-2-carboxylic acid Start->Aze iPrAze 3-iPr-Aze (Engineered) Start->iPrAze ProRS Endogenous ProRS Pro->ProRS Aze->ProRS Misincorporation EngRS Orthogonal aaRS iPrAze->EngRS Targeted Charging Native Functional Protein ProRS->Native Native Folding ERStress ER Stress / Misfolding ProRS->ERStress Altered Backbone Engineered Bioorthogonal Target EngRS->Engineered Defined Conformation

Caption: Cellular pathways of canonical vs. non-canonical proline analog incorporation.

Analytical Challenges & Causality in MS Validation

Mass spectrometry is the gold standard for validating ncAA incorporation because it provides label-free, definitive mass shifts[6]. However, detecting 3-iPr-Aze requires overcoming specific analytical hurdles:

  • Isobaric Interference (The +28.03 Da Trap): The residue mass of 3-iPr-Aze is 125.0841 Da, resulting in a +28.0313 Da mass shift compared to Proline (97.0528 Da). A common pitfall is relying on low-resolution mass spectrometers. A dual modification of formylation (+12.0000 Da) and oxidation (+15.9949 Da) yields a combined shift of +27.9949 Da. Without a high-resolution Orbitrap or Q-TOF operating at <5 ppm mass accuracy, these artifacts are indistinguishable from true 3-iPr-Aze incorporation, leading to false positives.

  • Hydrophobicity and Retention Time (RT) Shifts: The isopropyl group significantly increases the hydrophobicity of the peptide. In reversed-phase liquid chromatography (RPLC), this causes a predictable rightward shift (delayed elution) in RT. If your putative 3-iPr-Aze peptide elutes concurrently with the wild-type proline peptide, it is almost certainly an analytical artifact.

  • Proteolytic Resistance: Steric bulk around the 3-iPr-Aze residue can inhibit adjacent cleavage by Trypsin. Therefore, utilizing a Trypsin/Lys-C mixture is critical to prevent missed cleavages that complicate data analysis.

Comparative Data Tables

Table 1: Physicochemical and Mass Spectrometry Properties

Amino AcidChemical FormulaMonoisotopic Residue Mass (Da)Mass Shift vs. Proline (Da)Hydrophobicity Impact (RT Shift)
L-Proline C5H7NO97.05280.0000 (Baseline)Baseline
Aze C4H5NO83.0371-14.0157Slight Decrease (Earlier Elution)
3-iPr-Aze C7H11NO125.0841+28.0313Significant Increase (Delayed Elution)

Table 2: Performance Comparison in LC-MS/MS Workflows

ParameterL-Proline (Control)Aze (Misincorporation)3-iPr-Aze (Targeted)
Typical Incorporation Rate 100% (Wild-type)~3-5% (Global misincorporation)[2]Variable (Depends on orthogonal aaRS efficiency)
MS/MS Fragmentation Yield High (Standard b/y ions)Moderate (Altered proline effect)Low-Moderate (Steric hindrance alters CID pathways)
False Discovery Risk LowLow (Distinct -14.01 Da shift)High (Isobaric with Formylation + Oxidation)
Primary Analytical Challenge NoneDifferentiating from natural sequence variantsAchieving <5 ppm mass accuracy to rule out artifacts

Self-Validating Experimental Protocol for LC-MS/MS

To ensure absolute trustworthiness, a protocol must be a self-validating system. This methodology uses Parallel Reaction Monitoring (PRM) rather than Data-Dependent Acquisition (DDA) to maximize sensitivity, and strictly requires a heavy-isotope spiked-in standard to validate retention times.

G N1 Protein Expression & ncAA Charging N2 Proteolytic Digestion (Trypsin/Lys-C) N1->N2 N3 LC Separation (C18 Column) N2->N3 N4 High-Res MS/MS (Orbitrap/Q-TOF) N3->N4 N5 Data Analysis (+28.03 Da Shift) N4->N5

Caption: Workflow for validating 3-iPr-Aze incorporation via high-resolution LC-MS/MS.

Step-by-Step Methodology

Step 1: Protein Extraction and Denaturation

  • Lyse cells expressing the engineered protein in a denaturing buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.0).

  • Reduce disulfide bonds using 10 mM Dithiothreitol (DTT) for 45 minutes at 37°C.

  • Alkylate free cysteines using 20 mM Iodoacetamide (IAA) for 30 minutes in the dark at room temperature. Causality: Alkylation prevents disulfide bond reformation, ensuring the protein remains unfolded for efficient digestion.

Step 2: Proteolytic Cleavage (Trypsin/Lys-C)

  • Dilute the urea concentration to < 2M using 50 mM Tris-HCl.

  • Add a Trypsin/Lys-C protease mix at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C. Causality: The bulky isopropyl group of 3-iPr-Aze can sterically block Trypsin access if located near an Arginine/Lysine. Lys-C is more robust against this hindrance, ensuring complete digestion.

  • Quench the reaction with 1% Trifluoroacetic acid (TFA) and desalt peptides using C18 StageTips.

Step 3: Validation & Quality Control (Spike-In)

  • Synthesize a heavy-isotope labeled reference peptide containing canonical proline (e.g., incorporating 13C/15N-labeled Arginine or Lysine at the C-terminus).

  • Spike 50 fmol of the heavy standard into your digested sample. Causality: This acts as an internal retention time anchor. The 3-iPr-Aze peptide MUST elute significantly later than this heavy standard on a reversed-phase column.

Step 4: LC-MS/MS Acquisition (PRM Mode)

  • Load peptides onto a C18 analytical column (e.g., 75 μm × 25 cm, 2 μm particle size).

  • Run a 60-minute gradient from 5% to 35% Acetonitrile (0.1% Formic Acid).

  • Operate the mass spectrometer (e.g., Orbitrap) in Targeted PRM mode. Set the precursor isolation window to 1.2 m/z.

  • Critical Setting: Set MS2 resolution to at least 35,000 (at m/z 200) to ensure accurate mass determination of fragment ions.

Step 5: Data Analysis and Self-Validation

  • Search the raw data using software like MaxQuant or Skyline.

  • Configure 3-iPr-Aze as a variable modification on Proline with a mass shift of +28.0313 Da .

  • Self-Validation Check: Confirm that the mass error of the precursor is < 5 ppm. Verify that the retention time of the +28.03 Da peptide is delayed compared to the heavy-isotope Proline standard. If the mass error is ~15-20 ppm or the RT is identical to the wild-type, reject the identification as an oxidation+formylation artifact.

References

  • Santos, W. T., Dwivedi, V., Duong, H. N., Miederhoff, M., Vanden Hoek, K., Angelovici, R., & Schenck, C. A. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.[Link]

  • OPUS at UTS. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). University of Technology Sydney.[Link]

  • bioRxiv. (2022). Proteome-wide identification of amino acid substitutions deleterious for protein function.[Link]

  • MDPI. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences.[Link]

  • Oxford Academic. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology.[Link]

  • ACS Publications. (1998). Structural Modification of a Periodic Polypeptide through Biosynthetic Replacement of Proline with Azetidine-2-carboxylic Acid. Macromolecules.[Link]

Sources

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